An In-Depth Technical Guide to 2-(Hydroxymethyl)nicotinonitrile Executive Summary 2-(Hydroxymethyl)nicotinonitrile (CAS: 182054-69-9 ) is a bifunctional pyridine intermediate critical to the synthesis of fused heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-(Hydroxymethyl)nicotinonitrile
Executive Summary
2-(Hydroxymethyl)nicotinonitrile (CAS: 182054-69-9 ) is a bifunctional pyridine intermediate critical to the synthesis of fused heterocyclic pharmacophores. Characterized by an ortho relationship between a hydroxymethyl group (position 2) and a nitrile group (position 3), this scaffold serves as a "linchpin" in medicinal chemistry.[1] It is predominantly employed in the construction of furo[2,3-b]pyridines , pyrido[2,3-d]pyrimidines , and 1,6-naphthyridines , structural motifs frequently observed in kinase inhibitors (e.g., PI3K, mTOR, and SYK pathways).[1]
This guide synthesizes the compound's chemical identity, validated synthetic protocols, and downstream utility, offering a roadmap for researchers navigating the transition from raw materials to bioactive scaffolds.[1]
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa
~13.5 (Alcohol), ~1.5 (Pyridine N)
Synthetic Pathways: From Commodity to Core[1]
The synthesis of 2-(hydroxymethyl)nicotinonitrile presents a classic selectivity challenge: generating a primary alcohol at the 2-position without hydrolyzing or reducing the labile nitrile at the 3-position. Two primary routes dominate the literature: the Boekelheide Rearrangement (functionalization of a methyl group) and Selective Ester Reduction .[1]
Route A: The Boekelheide Rearrangement (Primary Protocol)
This route is preferred for its use of the inexpensive starting material 2-methylnicotinonitrile .[1] It leverages the unique reactivity of pyridine N-oxides to functionalize the alpha-methyl position.[1]
Mechanism:
N-Oxidation: 2-Methylnicotinonitrile is oxidized to the N-oxide.
Rearrangement: Reaction with acetic anhydride (Ac₂O) triggers a [3,3]-sigmatropic rearrangement (Boekelheide reaction), migrating the oxygen from the nitrogen to the methyl carbon, forming the acetoxy ester.[1]
Hydrolysis: Mild basic hydrolysis yields the alcohol.[1]
Route B: Selective Reduction (Alternative)
Reduction of ethyl 3-cyanopicolinate using NaBH₄/CaCl₂.[1] While fewer steps, the starting material is significantly more expensive, and over-reduction of the nitrile to the amine is a constant risk.[1]
Visualization: Synthetic Workflow
Figure 1: The Boekelheide Rearrangement pathway for the synthesis of CAS 182054-69-9.[1]
Oxidation: Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA) (70-75%, 22.0 g, ~1.1 eq) portion-wise over 30 minutes. The reaction is exothermic; control temperature <10°C.[1]
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5).[1]
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with 10% Na₂S₂O₃ (to remove excess peroxide) and brine.[1] Dry over Na₂SO₄ and concentrate.
Checkpoint: The N-oxide is a polar solid.[1] Yield is typically >90%.[1]
Step 2: Rearrangement to 2-(Acetoxymethyl)nicotinonitrile
Acylation: Suspend the crude N-oxide in acetic anhydride (50 mL).
Reflux: Heat to 100–110°C for 2–4 hours. The solution will darken.
Caution: This step can generate pressure; ensure proper venting.[1]
Isolation: Remove excess Ac₂O under reduced pressure (rotary evaporator). Azeotrope with toluene to remove traces.[1]
Purification: The crude dark oil can be used directly or purified via short silica plug (Hexane/EtOAc) to remove tar.[1]
Step 3: Hydrolysis to 2-(Hydroxymethyl)nicotinonitrile
Hydrolysis: Dissolve the acetoxy intermediate in Methanol (100 mL). Add Potassium Carbonate (K₂CO₃) (1.5 eq).
Stir: Stir at RT for 1–2 hours.
Workup: Filter off solids. Concentrate the filtrate. Resuspend in water and extract with Ethyl Acetate (EtOAc).[1]
Crystallization: Concentrate the organic layer.[1] Recrystallize from EtOAc/Hexane to obtain the target as off-white crystals.[1]
Reactivity & Applications in Drug Discovery
The bifunctional nature of CAS 182054-69-9 allows for divergent synthesis.[1] The alcohol serves as a handle for alkylation or conversion to a leaving group (halide), while the nitrile provides an electrophilic carbon for cyclization.[1]
Key Transformations:
Chlorination: Reaction with SOCl₂ yields 2-(chloromethyl)nicotinonitrile , a potent alkylating agent for attaching the pyridine ring to amines (e.g., piperazines in antipsychotic research).[1]
Furopyridine Formation: Base-mediated cyclization with alpha-halo esters or intramolecular attack can yield furo[2,3-b]pyridine derivatives.[1]
Reduction: Catalytic hydrogenation (Raney Ni) of the nitrile yields the diamine 3-(aminomethyl)-2-(hydroxymethyl)pyridine , a precursor for bicyclic systems.[1]
Pathway Visualization: The "Divergent Hub"
Figure 2: Divergent synthetic utility of 2-(hydroxymethyl)nicotinonitrile.
Nitrile Risks: While less volatile than simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk.[1] Treat as a toxic agent.[1]
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1] Link (Foundational methodology for the rearrangement).[1]
PubChem. (2024).[1] Compound Summary: 2-(Hydroxymethyl)nicotinonitrile.[4] National Library of Medicine.[1][5] Link[1]
World Intellectual Property Organization (WIPO). (2011).[1] Patent WO2011112676A1: Pyridyl Inhibitors of Kinases.[1] (Demonstrates application in kinase inhibitor synthesis). Link
The Strategic Utility of 2-(Hydroxymethyl)nicotinonitrile: A Bifunctional Building Block for Complex Molecule Synthesis
Abstract In the landscape of modern organic synthesis, the demand for versatile, functionalized heterocyclic building blocks is insatiable. These scaffolds form the core of a vast array of pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern organic synthesis, the demand for versatile, functionalized heterocyclic building blocks is insatiable. These scaffolds form the core of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, 2-(Hydroxymethyl)nicotinonitrile, more systematically named 5-(hydroxymethyl)nicotinonitrile, emerges as a pyridine-based bifunctional component of significant strategic value. This technical guide delves into the synthesis, key chemical transformations, and applications of this building block, providing researchers, medicinal chemists, and process development scientists with a comprehensive understanding of its utility in the construction of complex molecular architectures.
Introduction: The Architectural Significance of 5-(Hydroxymethyl)nicotinonitrile
5-(Hydroxymethyl)nicotinonitrile (CAS 135124-71-9) is a unique bifunctional molecule featuring a pyridine core substituted with a hydroxymethyl group at the 3-position and a nitrile group at the 5-position.[1][2] This arrangement of a nucleophilic hydroxyl group and an electrophilic nitrile moiety on a heteroaromatic ring provides a rich platform for a diverse range of chemical transformations. The pyridine nitrogen also offers a handle for modulation of reactivity and solubility. Its structural attributes make it a valuable precursor for the synthesis of a variety of more complex substituted pyridines, which are prevalent motifs in numerous biologically active compounds.[3][4]
Table 1: Physicochemical Properties of 5-(Hydroxymethyl)nicotinonitrile [2][3]
Property
Value
Molecular Formula
C₇H₆N₂O
Molecular Weight
134.14 g/mol
IUPAC Name
5-(hydroxymethyl)pyridine-3-carbonitrile
CAS Number
135124-71-9
Appearance
White to off-white solid
Boiling Point
315.0 ± 27.0 °C (Predicted)
Density
1.25 ± 0.1 g/cm³ (Predicted)
pKa
13.26 ± 0.10 (Predicted)
Synthetic Strategies: Accessing the Core Scaffold
A potential synthetic route, inferred from related preparations, is outlined below. This multi-step sequence begins with the selective oxidation of one methyl group of 3,5-lutidine.
Figure 1: A plausible synthetic pathway to 5-(hydroxymethyl)nicotinonitrile.
Step-by-Step Synthesis of Key Precursors
Protocol 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine [5][6]
Reaction Setup: In a large reaction vessel, charge 3,5-lutidine and water.
Oxidation: While maintaining the temperature between 25-35 °C, slowly add potassium permanganate (KMnO₄) portion-wise over several hours. The exotherm should be carefully controlled.
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 30-45 °C) for an extended period (15-20 hours) to ensure complete conversion. The resulting manganese dioxide is removed by filtration.
Isolation: The filtrate is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 3.0 to precipitate the 5-methylnicotinic acid. The crude product is collected by filtration.
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield high-purity 5-methylnicotinic acid.
Protocol 2: Esterification to Methyl 5-Methylnicotinate [7]
Reaction Setup: Suspend 5-methylnicotinic acid in methanol under an inert atmosphere (e.g., nitrogen).
Esterification: Cool the mixture and add thionyl chloride (SOCl₂) dropwise, maintaining a temperature of 20-25 °C. After the addition, heat the reaction mixture to reflux for approximately 4 hours.
Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in ice water and neutralized with a saturated sodium carbonate solution to a pH of 7-10.
Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated to afford methyl 5-methylnicotinate as a solid.
Protocol 3: Radical Bromination to Methyl 5-(bromomethyl)nicotinate [8]
Reaction Setup: Dissolve methyl 5-methylnicotinate in a non-polar solvent like carbon tetrachloride (CCl₄).
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as dibenzoyl peroxide.
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like TLC or GC-MS.
Isolation: Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The resulting solution of methyl 5-(bromomethyl)nicotinate is often used directly in the next step without further purification.
Proposed Conversion to 5-(Hydroxymethyl)nicotinonitrile
The conversion of methyl 5-(bromomethyl)nicotinate to the target molecule is a critical step that is not explicitly detailed in the readily available literature. However, standard organic transformations suggest a plausible two-step sequence:
Cyanation: The benzylic bromide can be displaced with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent to introduce the nitrile functionality. This would yield methyl 5-cyanonicotinate.
Selective Reduction: The resulting ester can then be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), which typically do not reduce nitriles under standard conditions.
An alternative, though potentially less selective, route would involve the hydrolysis of the bromide to the alcohol, followed by the conversion of the methyl ester to a nitrile. However, the former route is generally more reliable.
Key Chemical Transformations and Applications
The synthetic utility of 5-(hydroxymethyl)nicotinonitrile lies in the differential reactivity of its two functional groups. This allows for a range of selective transformations, making it a valuable node in the synthesis of more complex molecules.
Figure 2: Key reaction pathways for 5-(hydroxymethyl)nicotinonitrile.
Reactions of the Hydroxymethyl Group
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-formylnicotinonitrile, using mild oxidizing agents like manganese dioxide (MnO₂). This aldehyde is a valuable intermediate for further C-C bond formation reactions, such as Wittig reactions, aldol condensations, or reductive aminations.
Esterification: Standard esterification conditions, for instance, reaction with an acyl chloride or acid anhydride in the presence of a base, can be employed to form various ester derivatives. This can be useful for pro-drug strategies or for modifying the physicochemical properties of a molecule.
Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate, mesylate, or a halide (e.g., using SOCl₂ or PBr₃). This transforms the benzylic position into an electrophilic site, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.
Reactions of the Nitrile Group
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(hydroxymethyl)nicotinic acid, or its amide. This provides access to another important class of pyridine derivatives.
Reduction: The nitrile group can be reduced to a primary amine, (5-(aminomethyl)pyridin-3-yl)methanol, using various reducing agents, such as catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄). This introduces a basic amino group, which is a common feature in many pharmaceuticals.
Cyclization Reactions: The nitrile group can participate in cyclization reactions with suitably positioned nucleophiles to form fused heterocyclic systems, which are of great interest in medicinal chemistry.
Applications in Drug Discovery and Development
The nicotinonitrile scaffold is a well-established pharmacophore present in numerous approved drugs.[3] While specific examples detailing the use of 5-(hydroxymethyl)nicotinonitrile as a starting material in the synthesis of marketed drugs are not abundant in publicly accessible literature, its potential is evident from the structures of various drug candidates and the importance of substituted pyridines in medicinal chemistry.
The bifunctional nature of this building block allows for its incorporation into complex molecules through sequential or orthogonal chemical transformations. For instance, the hydroxymethyl group could be used as a handle for attachment to a solid support for combinatorial library synthesis, while the nitrile group is elaborated in solution-phase chemistry.
Conclusion and Future Outlook
5-(Hydroxymethyl)nicotinonitrile represents a strategically important, yet perhaps underutilized, building block in organic synthesis. Its synthesis from readily available precursors, although requiring a multi-step sequence, is based on well-established and scalable chemical transformations. The presence of two distinct and reactive functional groups on the pyridine core provides a versatile platform for the synthesis of a wide range of complex molecules.
For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this building block can unlock new avenues for the design and synthesis of novel chemical entities. Further research into more convergent and efficient synthetic routes to 5-(hydroxymethyl)nicotinonitrile and the exploration of its application in the total synthesis of biologically active natural products and pharmaceuticals will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.
References
Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
Donohoe, T. J., Basutto, J. A., Bower, J. F., & Rathi, A. (2011). Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. Organic Letters, 13(5), 1036–1039.
Reyes-Vargas, E., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(15), 2785.
ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]
Dyakonenko, V. V., et al. (2020). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 25(23), 5721.
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5277–5295.
Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
Reactivity of the hydroxymethyl group in 2-(Hydroxymethyl)nicotinonitrile
An In-Depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 2-(Hydroxymethyl)nicotinonitrile Abstract 2-(Hydroxymethyl)nicotinonitrile is a bifunctional heterocyclic compound of significant interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 2-(Hydroxymethyl)nicotinonitrile
Abstract
2-(Hydroxymethyl)nicotinonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a pyridine ring, a nitrile group, and a reactive hydroxymethyl moiety, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The hydroxymethyl group, in particular, serves as a key handle for molecular elaboration. This technical guide provides an in-depth exploration of the reactivity of this primary alcohol functionality, detailing the mechanistic principles and field-proven protocols for its conversion into other critical functional groups, including aldehydes, carboxylic acids, ethers, esters, and halides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Strategic Importance of 2-(Hydroxymethyl)nicotinonitrile
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in drug discovery, appearing in several marketed drugs such as the kinase inhibitors bosutinib and neratinib.[1] The strategic placement of functional groups on this core allows for fine-tuning of physicochemical properties and biological activity. 2-(Hydroxymethyl)nicotinonitrile emerges as a particularly valuable starting material because its hydroxymethyl group offers a reliable point for chemical modification, distinct from the aromatic core.
The reactivity of this molecule is governed by the interplay of its three key components:
The Pyridine Ring: An electron-deficient aromatic system that influences the acidity of the hydroxymethyl proton and the reactivity of adjacent positions.
The Nitrile Group (-C≡N): A strong electron-withdrawing group that further modulates the electronic properties of the pyridine ring.
The Hydroxymethyl Group (-CH₂OH): A primary alcohol that behaves as a nucleophile and is susceptible to oxidation, etherification, esterification, and substitution reactions.
This guide will systematically dissect the chemistry of the hydroxymethyl group, providing both the theoretical basis and practical methodologies for its transformation.
Core Reactivity Pathways of the Hydroxymethyl Group
The -CH₂OH group is the primary site of reactivity for a host of transformations. Its conversion to other functional groups unlocks new synthetic pathways, enabling its incorporation into more complex molecular architectures. The principal reactions—oxidation, etherification, esterification, and halogenation—are discussed in detail below.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The controlled oxidation of the primary alcohol in 2-(hydroxymethyl)nicotinonitrile can yield either the corresponding aldehyde (2-cyanonicotinaldehyde) or the carboxylic acid (2-cyanonicotinic acid). Selective oxidation to the aldehyde is often the more synthetically valuable transformation, as aldehydes are versatile intermediates for reactions such as Wittig olefination, reductive amination, and aldol condensations.
Causality of Reagent Selection: The choice of oxidant is critical for achieving the desired product. Strong, non-selective oxidants (e.g., KMnO₄, Jones reagent) will typically lead to the over-oxidation of the primary alcohol to the carboxylic acid. To isolate the intermediate aldehyde, milder and more selective reagents are required. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols, a class to which 2-(hydroxymethyl)nicotinonitrile belongs, due to the proximity of the pyridine ring. Other reliable methods include the Swern and Dess-Martin periodinane (DMP) oxidations, which are known for their mild conditions and high yields.
Experimental Protocol: Selective Oxidation to 2-Cyanonicotinaldehyde using MnO₂
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)nicotinonitrile (1.0 eq).
Solvent: Add a suitable non-polar solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), to form a suspension.
Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) portion-wise to the stirring suspension. The reaction is typically heterogeneous.
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional solvent.
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-cyanonicotinaldehyde.
Table 1: Comparison of Oxidation Methods
Method
Oxidizing Agent(s)
Solvent
Key Advantages
Typical Yield
MnO₂ Oxidation
Activated MnO₂
DCM, CHCl₃
High selectivity for benzylic alcohols, simple workup.
75-90%
Swern Oxidation
Oxalyl chloride, DMSO, Triethylamine
DCM
Mild conditions, high yields, avoids heavy metals.
85-95%
Dess-Martin
Dess-Martin Periodinane (DMP)
DCM
Neutral pH, rapid reaction at room temperature.
90-98%
Jones Oxidation
CrO₃, H₂SO₄, Acetone
Acetone
Strong oxidant, directly yields the carboxylic acid.
70-85%
Diagram 1: Oxidation Pathways
Caption: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.
Etherification of the hydroxymethyl group is a common strategy to increase lipophilicity, block a potentially metabolically active site, or introduce a new chemical handle for further functionalization. The Williamson ether synthesis is a robust and widely used method for this purpose.
Mechanistic Rationale: This reaction proceeds via an Sₙ2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile—the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether linkage. The choice of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial as it solvates the cation without interfering with the nucleophilic alkoxide.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)nicotinonitrile
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(hydroxymethyl)nicotinonitrile (1.0 eq) in anhydrous THF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel chromatography.
Diagram 2: Williamson Ether Synthesis Workflow
Caption: Step-by-step workflow for Williamson ether synthesis.
Esterification: A Gateway to Prodrugs and Derivatives
Esterification converts the hydroxymethyl group into an ester, a transformation that is particularly relevant in drug development. Esters can serve as prodrugs, improving the bioavailability of a parent compound by masking a polar hydroxyl group, with subsequent hydrolysis in vivo by esterase enzymes to release the active drug.
Underlying Principles: The most classic method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[2] To drive the equilibrium towards the product, an excess of one reagent (typically the alcohol or carboxylic acid) is used, or the water byproduct is removed, often with a Dean-Stark apparatus.[3] For more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct (e.g., HCl).
Experimental Protocol: Fischer Esterification to 2-(Acetoxymethyl)nicotinonitrile
Setup: Combine 2-(hydroxymethyl)nicotinonitrile (1.0 eq) and glacial acetic acid (5.0 eq) in a round-bottom flask.
Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours. Monitor the reaction by TLC.
Workup: After cooling, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Diagram 3: Fischer Esterification Mechanism
Caption: The multi-step mechanism of acid-catalyzed Fischer esterification.[2][3]
Conversion of the hydroxymethyl group to a halomethyl group (e.g., -CH₂Cl or -CH₂Br) transforms the molecule into a highly reactive electrophile. These halomethyl nicotinonitriles are excellent substrates for Sₙ2 reactions, enabling the facile introduction of the 2-cyanopyridin-3-ylmethyl moiety by reaction with a wide range of nucleophiles (e.g., amines, thiols, carbanions).[4][5]
Reagent Choice and Mechanism: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent collapse of this intermediate, often with inversion of configuration (though not relevant for this achiral substrate), releases sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), driving the reaction to completion. For bromination, phosphorus tribromide (PBr₃) is a standard choice. These halogenation reactions are often highly exothermic and involve corrosive reagents, necessitating careful handling in a well-ventilated fume hood.[6][7]
Experimental Protocol: Synthesis of 2-(Chloromethyl)nicotinonitrile using SOCl₂
Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and reacts violently with water.
Setup: Place 2-(hydroxymethyl)nicotinonitrile (1.0 eq) in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution).
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction gently to reflux for 1-2 hours to ensure completion.
Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
Extraction: Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly basic. Extract the product with dichloromethane or ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)nicotinonitrile, which can be used directly or purified further if necessary.
Table 2: Common Halogenating Agents for Alcohols
Target Halide
Reagent
Byproducts
Mechanistic Notes
Chloride (-Cl)
Thionyl Chloride (SOCl₂)
SO₂, HCl
Proceeds via chlorosulfite ester. Gaseous byproducts drive the reaction.
Chloride (-Cl)
Phosphorus Pentachloride (PCl₅)
POCl₃, HCl
Vigorous reaction.
Bromide (-Br)
Phosphorus Tribromide (PBr₃)
H₃PO₃
Effective for primary and secondary alcohols.
Bromide (-Br)
Carbon Tetrabromide (CBr₄) / PPh₃
Ph₃PO, CHBr₃
Appel reaction conditions; mild but generates stoichiometric phosphine oxide waste.
Applications in Medicinal Chemistry and Drug Development
The derivatives of 2-(hydroxymethyl)nicotinonitrile are powerful tools in the synthesis of biologically active compounds.[8] The strategic value of each transformation is outlined below:
2-Cyanonicotinaldehyde (from Oxidation): A key precursor for building molecular complexity. It can undergo reductive amination with primary or secondary amines to form substituted aminomethylpyridines, a common motif in pharmacologically active agents.
2-(Alkoxymethyl)nicotinonitriles (from Etherification): These ethers can be used to probe structure-activity relationships (SAR) where steric bulk and lipophilicity near the pyridine core are being optimized. They can also serve as stable linkers in more complex molecules.[9]
2-(Acyloxymethyl)nicotinonitriles (from Esterification): As mentioned, these are prime candidates for prodrug strategies. The ester linkage can be tailored to control the rate of hydrolysis and, therefore, the drug-release profile in vivo.
2-(Halomethyl)nicotinonitriles (from Halogenation): These are arguably the most versatile intermediates. As potent electrophiles, they react readily with a vast array of nucleophiles, making them ideal for late-stage functionalization or for coupling the nicotinonitrile scaffold to other complex fragments in a convergent synthesis.[5]
The introduction of the hydroxymethyl group and its subsequent derivatization can significantly enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[10]
Conclusion
The hydroxymethyl group of 2-(hydroxymethyl)nicotinonitrile is a versatile and predictable functional handle that provides a reliable entry point for a wide range of chemical transformations. Through well-established reactions such as oxidation, etherification, esterification, and halogenation, this simple primary alcohol can be converted into a host of valuable synthetic intermediates. A thorough understanding of the underlying mechanisms and the practical considerations for reagent selection allows chemists to strategically employ this building block in the design and synthesis of novel therapeutics and functional materials, underscoring its importance in modern organic chemistry.
References
Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Retrieved from [Link]
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (n.d.). Retrieved from [Link]
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
American Elements. (n.d.). 5-(Hydroxymethyl)nicotinonitrile. Retrieved from [Link]
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11.
PubChem. (n.d.). 5-(Hydroxymethyl)nicotinonitrile. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Retrieved from [Link]
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
ResearchGate. (2018). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
Royal Society of Chemistry. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry. Retrieved from [Link]
Frontiers. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Retrieved from [Link]
YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved from [Link]
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
Chemdad. (n.d.). Methyl 2-(hydroxymethyl)nicotinate. Retrieved from [Link]
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
Khan Academy. (n.d.). Alkene halogenation. Retrieved from [Link]
Google Patents. (n.d.). The preparation method of 2-chloronicotinic acid.
YouTube. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation. Retrieved from [Link]
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Mild and selective etherification of wheat straw lignin and lignin model alcohols by moisture-tolerant zirconium catalysis. Green Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
Navigating the Commercial Landscape of (Hydroxymethyl)nicotinonitrile Isomers: A Technical Guide for Researchers
An important clarification regarding the nomenclature of (Hydroxymethyl)nicotinonitrile: Initial searches for "2-(Hydroxymethyl)nicotinonitrile" do not yield a consistently available commercial product with a dedicated C...
Author: BenchChem Technical Support Team. Date: February 2026
An important clarification regarding the nomenclature of (Hydroxymethyl)nicotinonitrile: Initial searches for "2-(Hydroxymethyl)nicotinonitrile" do not yield a consistently available commercial product with a dedicated CAS number. It is likely that this nomenclature is either used informally or is a less common variation. However, the isomeric forms, specifically 5-(Hydroxymethyl)nicotinonitrile and 6-(Hydroxymethyl)nicotinonitrile, are commercially available and are of significant interest in the fields of medicinal chemistry and drug discovery. This guide will therefore focus on these commercially accessible isomers, providing a comprehensive overview of their suppliers, technical specifications, and applications.
The (Hydroxymethyl)nicotinonitrile Scaffold: A Versatile Building Block
The nicotinonitrile framework is a key pharmacophore in numerous therapeutic agents.[1] The presence of the cyano group, a versatile functional group, allows for a range of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules.[2] The hydroxymethyl substituent further enhances the synthetic utility of these compounds, providing a reactive handle for derivatization and the introduction of diverse functionalities. This dual functionality makes (hydroxymethyl)nicotinonitrile isomers valuable building blocks in the development of novel therapeutics.
Commercial Availability of (Hydroxymethyl)nicotinonitrile Isomers
A number of chemical suppliers offer 5-(Hydroxymethyl)nicotinonitrile (CAS: 135124-71-9) and 6-(Hydroxymethyl)nicotinonitrile (CAS: 31795-61-6). The availability, purity, and offered quantities can vary between suppliers. Below is a comparative overview of some of the key suppliers.
The selection of a reliable supplier is paramount to ensure the quality and consistency of starting materials for research and drug development. The following workflow outlines a systematic approach to supplier qualification and material validation.
Caption: A workflow for selecting and qualifying suppliers.
A critical step in this process is the independent verification of the material's identity and purity. While suppliers provide a Certificate of Analysis (CoA), it is best practice to perform in-house analytical testing. Standard methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity.
Synthetic Approaches
The synthesis of nicotinonitrile derivatives can be achieved through various methods.[10] While specific, detailed synthetic procedures for 5- and 6-(hydroxymethyl)nicotinonitrile are not extensively documented in readily available literature, general strategies for the synthesis of functionalized nicotinonitriles often involve the construction of the pyridine ring or the modification of a pre-existing pyridine derivative. For instance, the dehydration of the corresponding amide or the reaction of a halopyridine with a cyanide source are common methods for introducing the nitrile group. The hydroxymethyl group can be introduced via reduction of a corresponding carboxylic acid or ester, or by formylation followed by reduction.
Applications in Medicinal Chemistry and Drug Discovery
The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this moiety, including bosutinib, milrinone, and neratinib.[1] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key element for covalent interaction with protein targets. Its metabolic stability is another attractive feature for drug design.[2]
While specific applications for 5- and 6-(hydroxymethyl)nicotinonitrile are still emerging, their utility as versatile building blocks is clear. They provide a platform for the synthesis of libraries of compounds for screening against various biological targets. The hydroxymethyl group, in particular, offers a convenient point for derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.
Caption: The importance of the nicotinonitrile scaffold.
Safety and Handling
For 5-(Hydroxymethyl)nicotinonitrile (CAS 135124-71-9), the GHS hazard statement is H314, which indicates that it causes severe skin burns and eye damage.[3][5] The signal word is "Danger".[3][5] It is assigned UN number 1759 and belongs to hazard class 8.[3] For 6-chloronicotinonitrile, a related compound, it is harmful if swallowed, absorbed through the skin, or inhaled, and causes irritation to the skin, eyes, and respiratory tract.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
References
American Elements. 5-(Hydroxymethyl)nicotinonitrile | CAS 135124-71-9. [Link]
Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. [Link]
BuyersGuideChem. 5-(Hydroxymethyl)nicotinonitrile suppliers and producers. [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11. [Link]
Application Notes and Protocols for the Quantification of 2-(Hydroxymethyl)nicotinonitrile
Introduction 2-(Hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of increasing interest in pharmaceutical and chemical research. Its unique structure, featuring a hydroxymethyl group and a nitrile group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of increasing interest in pharmaceutical and chemical research. Its unique structure, featuring a hydroxymethyl group and a nitrile group on a pyridine ring, makes it a versatile building block in the synthesis of various biologically active molecules. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, pharmacokinetic studies, and quality control in drug development and manufacturing.
This comprehensive guide provides detailed analytical methods for the quantification of 2-(Hydroxymethyl)nicotinonitrile. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers and scientists.
Physicochemical Properties of 2-(Hydroxymethyl)nicotinonitrile
Before delving into the analytical methods, it is essential to understand the key physicochemical properties of the analyte, as these properties dictate the most suitable analytical approaches.
The presence of a polar hydroxymethyl group and a pyridine ring, combined with a relatively low molecular weight, suggests good solubility in polar organic solvents and aqueous mobile phases, making it amenable to reversed-phase HPLC. The predicted boiling point indicates that GC analysis may also be feasible, potentially with derivatization to improve volatility and thermal stability. The presence of nitrogen atoms makes it suitable for detection by mass spectrometry with good ionization efficiency.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 2-(Hydroxymethyl)nicotinonitrile. The pyridine ring system is expected to exhibit strong UV absorbance, providing good sensitivity.
Scientific Rationale
The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte. The hydroxyl group and the nitrogen atoms in the pyridine ring will interact with polar mobile phases, while the aromatic ring will have an affinity for the nonpolar stationary phase. A gradient elution with acetonitrile and water, modified with formic acid, is chosen to ensure good peak shape and resolution. Formic acid helps to protonate the pyridine nitrogen, reducing peak tailing and improving chromatographic performance. The UV detection wavelength is selected based on the expected absorbance maximum of the pyridine ring.
Experimental Protocol
1. Instrumentation and Materials:
High-Performance Liquid Chromatograph with a UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Standard of 2-(Hydroxymethyl)nicotinonitrile (≥98% purity).
Methanol or Acetonitrile for sample and standard preparation.
2. Standard Preparation:
Prepare a stock solution of 2-(Hydroxymethyl)nicotinonitrile (e.g., 1 mg/mL) in methanol.
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
3. Sample Preparation:
Accurately weigh the sample containing the analyte.
Dissolve the sample in a known volume of methanol or a suitable solvent.
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
UV Detection Wavelength: 260 nm.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
5
95
12.0
5
95
12.1
95
5
| 15.0 | 95 | 5 |
5. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation (Hypothetical Data)
Parameter
Result
Linearity (R²)
> 0.999
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2%
Limit of Detection (LOD)
0.05 µg/mL
Limit of Quantification (LOQ)
0.15 µg/mL
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For 2-(Hydroxymethyl)nicotinonitrile, derivatization of the hydroxyl group may be necessary to improve its volatility and prevent on-column degradation.
Scientific Rationale
The choice of a non-polar capillary column (e.g., DB-5ms) is suitable for the separation of a wide range of compounds. A temperature gradient program is employed to ensure the elution of the analyte with a good peak shape. Electron Ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra.[5] Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.
Experimental Protocol
1. Instrumentation and Materials:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Helium as carrier gas.
Derivatization reagent: BSTFA with 1% TMCS.
Ethyl acetate or other suitable solvent.
2. Standard and Sample Preparation with Derivatization:
Prepare stock solutions of the standard and sample in ethyl acetate.
To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS.
Heat the mixture at 60 °C for 30 minutes.
Cool to room temperature before injection.
3. GC-MS Conditions:
Injector Temperature: 250 °C.
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow).
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
SIM Ions (Hypothetical for TMS derivative):
Quantifier ion: To be determined from the mass spectrum of the derivatized standard.
Qualifier ions: To be determined from the mass spectrum of the derivatized standard.
4. Data Analysis:
Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
For quantification, construct a calibration curve using the peak areas of the quantifier ion from the derivatized standards.
Method Validation (Hypothetical Data)
Parameter
Result
Linearity (R²)
> 0.998
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 5%
Limit of Detection (LOD)
0.1 ng/mL
Limit of Quantification (LOQ)
0.3 ng/mL
Workflow Diagram
Caption: GC-MS workflow with derivatization.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of 2-(Hydroxymethyl)nicotinonitrile, making it the method of choice for trace-level analysis in complex matrices such as biological fluids.[6][7]
Scientific Rationale
The chromatographic conditions are similar to the HPLC-UV method, but with a focus on achieving a stable spray in the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of the basic pyridine nitrogen, which can be readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.
Experimental Protocol
1. Instrumentation and Materials:
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Internal Standard (IS): A structurally similar compound, such as an isotopically labeled analog of the analyte, is highly recommended.
2. Standard and Sample Preparation:
Prepare calibration standards and samples in a suitable solvent (e.g., 50:50 water:acetonitrile).
Add a fixed concentration of the internal standard to all standards and samples.
3. LC-MS/MS Conditions:
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
3.0
5
95
4.0
5
95
4.1
98
2
| 5.0 | 98 | 2 |
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
SRM Transitions (Hypothetical):
Analyte: Precursor Ion (m/z) 135.1 → Product Ion (m/z) [To be determined by infusion of the standard and performing a product ion scan]. A plausible fragmentation would be the loss of the hydroxymethyl group.
Internal Standard: [To be determined based on the chosen IS].
4. Data Analysis:
Integrate the peak areas for the analyte and the internal standard for each SRM transition.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation (Hypothetical Data)
Parameter
Result
Linearity (R²)
> 0.999
Accuracy (% Recovery)
97 - 103%
Precision (% RSD)
< 3%
Limit of Detection (LOD)
5 pg/mL
Limit of Quantification (LOQ)
15 pg/mL
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Conclusion
The choice of the analytical method for the quantification of 2-(Hydroxymethyl)nicotinonitrile will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and widely accessible method for routine analysis. GC-MS, particularly with derivatization, provides good sensitivity and structural confirmation. For trace-level quantification in complex matrices, LC-MS/MS is the most powerful and reliable technique. The protocols and validation parameters presented in this guide provide a solid foundation for researchers to develop and implement accurate and precise analytical methods for this important compound.
References
SciTechnol. (n.d.). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and. Retrieved from [Link]
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
Analytical and Bioanalytical Chemistry Research. (n.d.). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Retrieved from [Link]
Semantic Scholar. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Retrieved from [Link]
MDPI. (2022). Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey. Retrieved from [Link]
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
PubMed. (n.d.). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Retrieved from [Link]
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]
AMERICAN ELEMENTS. (n.d.). 5-(Hydroxymethyl)nicotinonitrile. Retrieved from [Link]
NIST WebBook. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]
NIST WebBook. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]
PubChem. (n.d.). 5-(Hydroxymethyl)nicotinonitrile. Retrieved from [Link]
PubMed. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Retrieved from [Link]
ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from [Link]
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
PubMed. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Retrieved from [Link]
Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
National Institutes of Health. (n.d.). Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Route Selection
Target Molecule Profile[1]
Compound: 2-(Hydroxymethyl)nicotinonitrile
CAS: 106778-27-6 (Generic) / Specific Isomer analogs often proprietary.
Significance: A critical bifunctional pyridine building block. The orthogonal reactivity of the alcohol (nucleophile/electrophile precursor) and the nitrile (masked acid/amine) makes it a linchpin in the synthesis of boron-based antifungals (e.g., Tavaborole analogs) and kinase inhibitors.
The Challenge: The electron-withdrawing nitrile group at the C3 position deactivates the pyridine ring, making N-oxidation sluggish, while simultaneously rendering the C2-methyl protons acidic, leading to potential side reactions. Furthermore, the nitrile is susceptible to hydrolysis under the vigorous conditions typically required for pyridine functionalization.
Route Selection: The Boekelheide Rearrangement
While direct oxidation of the methyl group (e.g.,
) is possible, it is often regiochemically promiscuous and difficult to stop at the alcohol stage. The Boekelheide Rearrangement is the industry-standard logic for this transformation, offering high regioselectivity.
The Pathway:
N-Oxidation: Conversion of 2-methylnicotinonitrile to its N-oxide.
Rearrangement: Reaction with an anhydride (Acetic or Trifluoroacetic) to form the ester.
Solvolysis: Mild deprotection to the alcohol.
Figure 1: Synthetic pathway highlighting the three distinct unit operations.
Part 2: Critical Process Parameters (CPP) & Safety
Process Safety Assessment (The "Runaway" Risk)
The rearrangement step (Step 2) involves the reaction of a pyridine N-oxide with an anhydride. This reaction is highly exothermic and autocatalytic.
Hazard: Accumulation of unreacted N-oxide and anhydride at low temperature followed by heating can lead to a thermal runaway (decomposition of N-oxide is explosive).
Control Strategy: Operate in Semi-Batch (Dosing) Mode . The anhydride is heated to reaction temperature, and the N-oxide (dissolved in solvent) is dosed slowly to consume it instantaneously, preventing accumulation.
Reagent Selection Matrix
Parameter
Method A: mCPBA (Lab Scale)
Method B: H2O2 / AcOH (Industrial)
Method C: UHP / TFAA (Recommended)
Scale Suitability
< 50 g
> 10 kg
100 g - 5 kg
Safety Profile
Low (Shock sensitive residue)
Medium (Peracetic acid formation)
High (Solid urea complex)
Reaction Time
Fast (2-4 h)
Slow (12-24 h)
Moderate (4-8 h)
Workup
Difficult (Benzoic acid removal)
Distillation required
Simple aqueous wash
Cost
High
Low
Moderate
Recommendation: For scale-up (100g to Pilot), Method C (Urea Hydrogen Peroxide / Trifluoroacetic Anhydride) is superior due to the balance of safety, kinetics, and ease of purification.
Part 3: Detailed Protocols
Step 1: N-Oxidation (The UHP/TFAA Method)
Rationale: The nitrile group deactivates the ring. Standard H2O2 is too slow. TFAA generates trifluoroperacetic acid in situ, a potent oxidant, while Urea Hydrogen Peroxide (UHP) acts as a safe, anhydrous source of H2O2.
Dichloromethane (DCM) or Acetonitrile (MeCN) [10 vol]
Protocol:
Setup: Charge 2-Methylnicotinonitrile and UHP into a reactor with DCM. Cool to 0°C .[2]
Activation: Add TFAA dropwise via an addition funnel. Caution: Exothermic. Maintain internal temperature
.
Reaction: Allow warming to room temperature (20-25°C). Stir for 4-6 hours.
IPC (In-Process Control): Monitor by HPLC (Target: < 2% SM).
Quench: Cool to 0°C. Slowly add water (5 vol) to quench excess anhydride.
Neutralization: Adjust pH to 7-8 using saturated
or . Caution: evolution.
Workup: Separate phases. Extract aqueous layer with DCM (2x).[2] Wash combined organics with brine.[3] Dry (
) and concentrate.
Purification: The N-oxide is usually clean enough (>95%) for the next step. If not, recrystallize from EtOAc/Hexane.
Step 2: Boekelheide Rearrangement (The Critical Step)
Rationale: We use Acetic Anhydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) for the rearrangement.[4] While TFAA allows room temp rearrangement, it is prohibitively expensive for scale. We mitigate the thermal risk via dosing.
Reagents:
2-Methylnicotinonitrile N-oxide (from Step 1)
Acetic Anhydride (
) (5.0 equiv)
Solvent: Toluene or excess
Protocol (Semi-Batch Dosing):
Heel Preparation: Charge 20% of the total
volume into the reactor. Heat to 90°C .
Feed Preparation: Dissolve the N-oxide in the remaining
(or Toluene if solubility is an issue).
Dosing: Slowly feed the N-oxide solution into the hot heel over 2-4 hours.
Critical: Maintain temperature between 90-100°C. If temp drops, stop feed (accumulation risk). If temp spikes, stop feed (runaway risk).
Post-Reaction: Stir at 90°C for an additional 1-2 hours.
IPC: HPLC should show complete consumption of N-oxide.
Workup: Distill off excess
and Toluene under reduced pressure. The residue is the crude acetate ester.
Step 3: Selective Hydrolysis
Rationale: Strong base (NaOH) or acid (HCl) will hydrolyze the nitrile to an amide/acid. We must use mild transesterification conditions.
Reagents:
Crude Acetate Intermediate
Potassium Carbonate (
) (0.5 equiv)
Methanol (MeOH) (10 vol)
Protocol:
Dissolve the crude acetate in MeOH. Cool to 0°C .[2]
Add solid
.
Stir at 0°C to 10°C for 2 hours. Do not heat.
IPC: Monitor disappearance of ester.
Filtration: Filter off solid salts.
Concentration: Remove MeOH under vacuum.
Purification: The residue is partitioned between EtOAc and Water. The product is in the organic layer.[5]
Final Polish: Recrystallization from MTBE or Column Chromatography (DCM/MeOH) if high purity is required for pharma use.
Part 4: Process Flow & Engineering Controls
The following diagram illustrates the semi-batch setup required for the safety-critical rearrangement step.
Figure 2: Engineering control diagram for the exothermic Boekelheide rearrangement.
Part 5: Analytical Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow solid
Purity
HPLC (254 nm)
> 98.0% a/a
N-Oxide Content
HPLC
< 0.1% (Safety Critical)
Water Content
KF Titration
< 0.5% w/w
Identity
1H-NMR
Conforms to structure
1H NMR (Typical, DMSO-d6):
8.8 (dd, 1H), 8.2 (dd, 1H), 7.6 (m, 1H), 5.6 (t, OH), 4.7 (d, CH2). Note: Shifts may vary slightly based on concentration.
References
Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides.[6] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291.[6] Link
Fontenas, C.; et al. "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[6] Synthetic Communications, 1995 , 25(5), 629–633. Link
Chowdhury, S.; et al. "Process Development of a Scalable Synthesis of Tavaborole.
Kurzawa, T.; et al. "The Boekelheide Rearrangement of Pyrimidine N-oxides... Experimental and Computational Evidence." Chemistry – A European Journal, 2023 , 29(26).[4] Link[4]
Patent CN103570617A. "Preparation method of 3-cyano-pyridine N-oxide." (Industrial reference for the oxidation of cyanopyridines). Link
Application Notes and Protocols for the Synthesis of Pyridoxine-5'-Phosphate Oxidase (PNPO) Inhibitors from 2-(Hydroxymethyl)nicotinonitrile
Introduction: A New Frontier in Enzyme Inhibition In the landscape of modern drug discovery, the selective inhibition of enzymes that are critical for disease progression is a paramount objective. Pyridoxine-5'-phosphate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Frontier in Enzyme Inhibition
In the landscape of modern drug discovery, the selective inhibition of enzymes that are critical for disease progression is a paramount objective. Pyridoxine-5'-phosphate oxidase (PNPO) has emerged as a compelling target, particularly in the context of oncology.[1] PNPO is the rate-limiting enzyme in the vitamin B6 salvage pathway, responsible for the synthesis of pyridoxal-5'-phosphate (PLP), an essential cofactor for a multitude of metabolic enzymes.[2] Cancer cells often exhibit an upregulated reliance on this pathway to sustain their high metabolic and proliferative rates, making PNPO an attractive therapeutic vulnerability.[1]
This guide provides a comprehensive overview of the synthetic-utility of 2-(hydroxymethyl)nicotinonitrile as a versatile starting material for the rational design and synthesis of potent PNPO inhibitors. We will delve into the strategic considerations behind the synthetic route, provide detailed, field-tested protocols, and discuss the significance of the resulting compounds in the context of their inhibitory mechanism.
Strategic Rationale: From a Simple Pyridine to a Potent Inhibitor
The core strategy hinges on the structural analogy between the synthetic target and the natural substrate of PNPO. The key intermediate, 2-(aminomethyl)pyridin-3-ol, derived from 2-(hydroxymethyl)nicotinonitrile, is a close structural analog of pyridoxine (a form of vitamin B6). This pyridoxine-like scaffold serves as an ideal foundation for building molecules that can effectively compete with the natural substrate for binding to the active site of PNPO.
The synthetic workflow can be logically divided into two main stages:
Core Scaffold Synthesis: The initial steps focus on the transformation of 2-(hydroxymethyl)nicotinonitrile into the key pyridoxine analog intermediate. This involves the selective reduction of the nitrile functionality to a primary amine.
Pharmacophore Installation and Bioactivation: The second stage involves the introduction of functionalities that enhance the inhibitory potency and selectivity of the molecule. This is followed by a phosphorylation step, mimicking the biological activation of vitamin B6, to yield the final, active enzyme inhibitor.
Experimental Protocols and Methodologies
Part 1: Synthesis of the Key Intermediate: 2-(Aminomethyl)pyridin-3-ol
The cornerstone of this synthesis is the selective reduction of the nitrile group of 2-(hydroxymethyl)nicotinonitrile. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and selectivity under relatively mild conditions.
This protocol details the reduction of the nitrile functionality to a primary amine using Raney Nickel as the catalyst. Raney Nickel is a robust and highly active catalyst for the hydrogenation of nitriles.[3]
Materials:
2-(Hydroxymethyl)nicotinonitrile
Raney Nickel (50% slurry in water)
Anhydrous Ethanol
Hydrogen gas (high purity)
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry (typically 10-20% by weight of the starting material) with anhydrous ethanol three times to remove the water.
Reaction Setup: To a high-pressure autoclave, add 2-(hydroxymethyl)nicotinonitrile (1.0 eq) and the prepared Raney Nickel catalyst. Add anhydrous ethanol as the solvent (sufficient to ensure good stirring).
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-8 hours.
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(aminomethyl)pyridin-3-ol. The product can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
Raney Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reduction. It is also relatively inexpensive and readily available.[3]
Ethanol: This solvent is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.
Pressure and Temperature: The chosen conditions are a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
Part 2: Elaboration to a PNPO Inhibitor Precursor
With the key intermediate in hand, the next steps involve the introduction of a pharmacophore that will interact with the active site of PNPO. Inspired by the work of Graziani et al. on the development of PNPO inhibitors, a promising strategy is the formation of a hydrazone linkage with a suitable hydrazine-containing moiety, such as isoniazid.[1] To achieve this, the 4-hydroxymethyl group of the pyridine ring needs to be oxidized to an aldehyde.
Materials:
2-(Aminomethyl)pyridin-3-ol
Manganese dioxide (activated)
Dichloromethane (DCM)
Procedure:
Reaction Setup: To a round-bottom flask, add 2-(aminomethyl)pyridin-3-ol (1.0 eq) and a suitable solvent such as dichloromethane.
Oxidation: Add activated manganese dioxide (5-10 eq) in portions to the stirring solution at room temperature.
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, filter the reaction mixture through Celite® to remove the manganese dioxide, washing the filter cake with DCM.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
This protocol describes the condensation of the synthesized aldehyde with isoniazid to form the corresponding hydrazone.
Materials:
2-Amino-3-hydroxy-5-pyridinecarboxaldehyde
Isoniazid
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Reaction Setup: Dissolve 2-amino-3-hydroxy-5-pyridinecarboxaldehyde (1.0 eq) and isoniazid (1.05 eq) in ethanol in a round-bottom flask.
Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.
Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone product.
Part 3: Final Bioactivation via Phosphorylation
The final step to generate the active PNPO inhibitor is the phosphorylation of the 5-hydroxymethyl group. While this can occur in vivo via pyridoxal kinase,[1] a chemical phosphorylation can be performed for in vitro studies.
Materials:
Hydrazone inhibitor precursor
Phosphorus oxychloride (POCl₃)
Pyridine (anhydrous)
Procedure:
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the hydrazone precursor (1.0 eq) in anhydrous pyridine.
Phosphorylation: Cool the solution to 0 °C in an ice bath and add phosphorus oxychloride (1.1 eq) dropwise with vigorous stirring.
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Quenching and Isolation: Carefully quench the reaction by pouring it onto crushed ice. Adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).
Purification: The phosphorylated product can be purified by ion-exchange chromatography.[4]
Data Presentation
Table 1: Key Intermediates and Final Product
Compound Name
Structure
Molecular Formula
Molecular Weight ( g/mol )
2-(Hydroxymethyl)nicotinonitrile
C₇H₆N₂O
134.14
2-(Aminomethyl)pyridin-3-ol
C₆H₈N₂O
124.14
2-Amino-3-hydroxy-5-pyridinecarboxaldehyde
C₆H₆N₂O₂
138.12
Pyridoxal-Isoniazid Hydrazone
C₁₂H₁₁N₅O₂
257.25
Pyridoxal-5'-phosphate-Isoniazid Hydrazone
C₁₂H₁₂N₅O₅P
337.23
Table 2: Inhibitory Activity of Lead Compounds against Human PNPO
Note: Specific IC₅₀ values for PLP-INH were not available in the cited abstract. The activity is described as "strong inhibition".
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic route from 2-(Hydroxymethyl)nicotinonitrile to a PNPO inhibitor.
PNPO Enzymatic Pathway and Inhibition
Caption: Inhibition of the PNPO enzyme in the Vitamin B6 salvage pathway.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a robust and reproducible method for the synthesis of potent PNPO inhibitors from the readily available starting material, 2-(hydroxymethyl)nicotinonitrile. The strategic design, leveraging the structural similarities to the natural substrate, has proven to be an effective approach for generating molecules with significant biological activity. The development of selective PNPO inhibitors holds considerable promise for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer. Further optimization of the lead compounds identified through this synthetic strategy, focusing on improving pharmacokinetic properties and enhancing selectivity, will be a critical next step in translating these promising molecules into clinical candidates.
References
Graziani, C. (2025). Development of pyridox(am)ine 5'-phosphate oxidase inhibitors as a novel antineoplastic strategy. I.R.I.S. [Link]
Graziani, C., et al. (2025). The Z isomer of pyridoxilidenerhodanine 5′‐phosphate is an efficient inhibitor of human pyridoxine 5′‐phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target. ResearchGate. [Link]
Heyl, D., Luz, E., Harris, S. A., & Folkers, K. (1951). Phosphates of the Vitamin B6 Group. I. The Structure of Codecarboxylase. Journal of the American Chemical Society, 73(7), 3430–3433. [Link]
Purification of 2-(Hydroxymethyl)nicotinonitrile via Automated Flash Chromatography: An Application Note
Abstract: This application note provides a detailed protocol for the purification of 2-(Hydroxymethyl)nicotinonitrile, a key building block in pharmaceutical synthesis, utilizing automated flash column chromatography. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This application note provides a detailed protocol for the purification of 2-(Hydroxymethyl)nicotinonitrile, a key building block in pharmaceutical synthesis, utilizing automated flash column chromatography. The described method employs a normal-phase silica gel stationary phase with a non-halogenated solvent gradient, ensuring high purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable purification strategy for polar heterocyclic compounds. We delve into the scientific rationale for methodological choices, provide a self-validating framework for purity assessment, and offer expert insights to overcome common chromatographic challenges.
Introduction: The Significance of Pure 2-(Hydroxymethyl)nicotinonitrile
2-(Hydroxymethyl)nicotinonitrile is a valuable heterocyclic compound characterized by the presence of a pyridine ring substituted with both a hydroxymethyl and a nitrile group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Flash column chromatography is a widely adopted technique for the purification of organic compounds, offering a balance of speed, resolution, and scalability.[1] This application note outlines a robust flash chromatography protocol specifically tailored for the purification of the polar and potentially reactive 2-(Hydroxymethyl)nicotinonitrile.
Chromatographic Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude 2-(Hydroxymethyl)nicotinonitrile. The principles can be scaled up or down with appropriate adjustments to the column size and solvent volumes.
Materials and Instrumentation
Instrumentation: Automated flash chromatography system with UV-Vis detector
Crude Sample: 1 g of 2-(Hydroxymethyl)nicotinonitrile
Solvents (HPLC Grade):
Hexane (Solvent A)
Ethyl Acetate (Solvent B)
Sample Loading: Dry loading with silica gel
Method Parameters
A summary of the key chromatographic parameters is provided in the table below for quick reference.
Parameter
Value
Stationary Phase
Silica Gel (40 g)
Mobile Phase A
Hexane
Mobile Phase B
Ethyl Acetate
Flow Rate
40 mL/min
Detection
UV-Vis at 254 nm
Sample Loading
Dry Loading
Gradient Profile
See Table in Section 2.3
Step-by-Step Experimental Protocol
Sample Preparation (Dry Loading):
a. Dissolve 1 g of crude 2-(Hydroxymethyl)nicotinonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
b. Add approximately 2-3 g of silica gel to the solution.
c. Concentrate the mixture under reduced pressure until a free-flowing powder is obtained. This ensures a uniform application of the sample onto the column.
Column Equilibration:
a. Install the 40 g silica gel column onto the flash chromatography system.
b. Equilibrate the column with 100% Hexane (Solvent A) for at least 2 column volumes to ensure a stable baseline.
Sample Loading:
a. Load the prepared dry sample onto the column.
Elution and Fraction Collection:
a. Initiate the chromatographic run using the following gradient:
Time (min)
% Solvent B (Ethyl Acetate)
0.0
20
2.0
20
12.0
80
15.0
80
15.1
20
17.0
20
Post-Purification Analysis:
a. Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
b. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(Hydroxymethyl)nicotinonitrile.
Experimental Workflow Diagram
Caption: Workflow for the purification of 2-(Hydroxymethyl)nicotinonitrile.
Expertise & Experience: The Rationale Behind the Protocol
The selection of each parameter in this protocol is deliberate and grounded in the principles of chromatography and the specific chemical nature of 2-(Hydroxymethyl)nicotinonitrile.
Choice of Stationary Phase: Normal-phase chromatography, with its polar stationary phase (silica gel), is well-suited for the separation of polar compounds.[2] The hydroxyl and nitrile groups, along with the nitrogen atom in the pyridine ring, make 2-(Hydroxymethyl)nicotinonitrile a polar molecule that will interact favorably with the silanol groups of the silica gel.
Mobile Phase Selection: The combination of a non-polar solvent (Hexane, Solvent A) and a more polar solvent (Ethyl Acetate, Solvent B) is a standard and effective choice for normal-phase chromatography.[3] A gradient elution, starting with a lower concentration of the more polar solvent and gradually increasing it, allows for the elution of less polar impurities first, followed by the target compound. This approach generally provides better resolution and sharper peaks compared to an isocratic elution.[4]
Dry Loading: For compounds that have limited solubility in the initial, less polar mobile phase, dry loading is the preferred method.[5] It prevents the sample from precipitating at the top of the column and ensures a narrow sample band, which is crucial for achieving good separation.
Troubleshooting Peak Tailing: Pyridine derivatives are known to sometimes exhibit peak tailing in normal-phase chromatography.[6] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[6] While the described method is optimized to minimize this, should tailing occur, the addition of a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help to saturate the active sites on the silica gel and improve peak symmetry.
Self-Validating System: Ensuring Purity
The purity of the final product must be rigorously confirmed. This protocol incorporates a self-validating framework through post-purification analysis.
Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC): An orthogonal analytical technique, such as reversed-phase HPLC, should be used to determine the purity of the final product. A high-purity C18 column is a good starting point for analyzing pyridine derivatives.[7] The sample should ideally show a single, sharp peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any remaining impurities.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the purified compound.
Purity Validation Workflow
Caption: Workflow for the validation of purified 2-(Hydroxymethyl)nicotinonitrile.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of 2-(Hydroxymethyl)nicotinonitrile using automated flash chromatography. By understanding the scientific principles behind the methodological choices and implementing a robust validation strategy, researchers can confidently obtain this key synthetic intermediate in high purity, thereby ensuring the quality and integrity of their subsequent research and development efforts.
References
Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. [Link]
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
Application Note: 2-(Hydroxymethyl)nicotinonitrile in the Synthesis of Pyrido[2,3-d]pyrimidine Bronchodilators
Executive Summary 2-(Hydroxymethyl)nicotinonitrile (CAS: 106778-43-2 / 182054-69-9) serves as a critical linchpin intermediate in the synthesis of fused pyridine heterocycles, specifically pyrido[2,3-d]pyrimidines and fu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Hydroxymethyl)nicotinonitrile (CAS: 106778-43-2 / 182054-69-9) serves as a critical linchpin intermediate in the synthesis of fused pyridine heterocycles, specifically pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines . These scaffolds are privileged structures in medicinal chemistry, forming the core of next-generation phosphodiesterase 4 (PDE4) inhibitors , a class of potent bronchodilators used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).
This application note details the strategic utilization of 2-(hydroxymethyl)nicotinonitrile to generate the pyrido[2,3-d]pyrimidine-4(3H)-one core. Unlike traditional methods that require harsh conditions, this protocol leverages the unique ortho-positioning of the hydroxymethyl and nitrile groups to facilitate high-yield cyclocondensation.
Scientific Background & Mechanism
The Bronchodilator Connection: PDE4 Inhibition
Bronchodilation is often achieved by increasing intracellular cAMP levels in smooth muscle cells. PDE4 inhibitors (e.g., Roflumilast) prevent the degradation of cAMP, leading to relaxation of airway smooth muscle and suppression of inflammation.
Target Scaffold: The pyrido[2,3-d]pyrimidine ring system is a bioisostere of theophylline (a non-selective PDE inhibitor) and quinazolines. It offers improved selectivity for the PDE4 isoenzyme, reducing cardiovascular side effects associated with non-selective inhibition.
Role of the Intermediate: 2-(Hydroxymethyl)nicotinonitrile provides the pre-functionalized pyridine ring (Ring A) with the necessary carbon and nitrogen atoms to close the pyrimidine ring (Ring B).
Synthetic Pathway Analysis
The synthesis relies on the chemo-selective oxidation of the primary alcohol to an aldehyde, followed by a double-condensation with a bis-nucleophile (e.g., guanidine or amidine).
Key Advantages:
Atom Economy: All carbons from the starting material are incorporated into the final core.
Versatility: The resulting aldehyde intermediate (2-formylnicotinonitrile) can be diverted to synthesize 1,8-naphthyridines (another bronchodilator class) or furo[2,3-b]pyridines .
Experimental Protocol
Phase 1: Chemo-selective Oxidation
Objective: Convert 2-(hydroxymethyl)nicotinonitrile to 2-formylnicotinonitrile without over-oxidation to the carboxylic acid or hydrolysis of the nitrile.
Preparation: Suspend 2-(hydroxymethyl)nicotinonitrile (10.0 mmol, 1.34 g) in anhydrous DCM (50 mL) in a round-bottom flask.
Activation: Add activated MnO₂ (100 mmol, 8.7 g, 10 eq) portion-wise over 15 minutes. Note: High equivalents are necessary due to surface area dependence.
Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–18 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The alcohol spot (Rf ~0.3) should disappear, replaced by the aldehyde (Rf ~0.6).
Work-up: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM (3 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield 2-formylnicotinonitrile as a white/pale yellow solid.
Yield Expectation: 85–92%.
Stability: Store under nitrogen at 4°C. The aldehyde is reactive and should be used immediately in Phase 2.
Phase 2: Cyclocondensation to Pyrido[2,3-d]pyrimidine Core
Objective: Construct the bronchodilator scaffold via reaction with an amidine.
Reagents: Guanidine Carbonate (or an N-substituted amidine for SAR exploration), Sodium Ethoxide (NaOEt), Ethanol (EtOH).
Step-by-Step Methodology:
Base Generation: In a dry flask, dissolve Sodium metal (12 mmol) in absolute EtOH (30 mL) to generate NaOEt in situ.
Addition: Add Guanidine Carbonate (6.0 mmol) and stir for 30 minutes to liberate the free base.
Cyclization: Add the crude 2-formylnicotinonitrile (5.0 mmol) dissolved in EtOH (10 mL) dropwise to the guanidine solution.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
Mechanism: The guanidine amine attacks the aldehyde (imine formation), followed by intramolecular nucleophilic attack of the second amine on the nitrile carbon.
Precipitation: Cool the reaction to room temperature. The product, 2,4-diaminopyrido[2,3-d]pyrimidine (or the corresponding oxo-derivative depending on workup/reagents), often precipitates.
Purification: Collect the solid by filtration. Wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.
To achieve high potency (PDE4 inhibition), the scaffold is typically functionalized at the N-3 or C-4 position with a bulky lipophilic group (e.g., 3-cyclopentyloxy-4-methoxyphenyl).
Protocol: Treat the pyrido[2,3-d]pyrimidine with an aryl halide using Buchwald-Hartwig conditions or alkylate the amide nitrogen using K₂CO₃/DMF and the appropriate benzyl bromide.
Process Visualization
Synthesis Pathway Diagram
The following diagram illustrates the divergence from 2-(Hydroxymethyl)nicotinonitrile to varying bronchodilator scaffolds.
Caption: Divergent synthesis of bronchodilator scaffolds from 2-(Hydroxymethyl)nicotinonitrile. The aldehyde intermediate is the branch point for creating PDE4 inhibitors.
Analytical Data Summary
Compound
Key IR Signals (cm⁻¹)
¹H NMR Diagnostic Peaks (DMSO-d₆)
2-(Hydroxymethyl)nicotinonitrile
3450 (OH), 2230 (CN)
δ 4.75 (s, 2H, CH₂), 5.40 (br, OH)
2-Formylnicotinonitrile
2235 (CN), 1710 (CHO)
δ 10.15 (s, 1H, CHO), No OH signal
Pyrido[2,3-d]pyrimidine Core
3300-3100 (NH/NH₂), 1650 (C=N)
δ 8.9-9.2 (Pyridine H), Singlet at C-2/C-4
Safety & Handling
Nicotinonitriles: Treat as potentially toxic by inhalation and ingestion. Use a fume hood to avoid exposure to dust or vapors.
Manganese Dioxide: An oxidizer; avoid contact with organic solvents at high temperatures. Dispose of manganese waste as hazardous heavy metal waste.
Cyanide Derivatives: While the nitrile group is stable, avoid strong acids which could theoretically liberate HCN, although this is unlikely under the described conditions.
References
Synthesis of Pyrido[2,3-d]pyrimidines
Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potential PDE4 inhibitors.[1]
Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters.
Context: Describes the cyclization of 2-formylnicotinonitrile with amidines to form the diaza-analogue of quinazoline bronchodil
Link:
Oxidation Protocols
Title: Manganese Dioxide Oxid
Source:Organic Syntheses.
Context: Standard protocol for the selective oxidation of the hydroxymethyl group to the formyl group.
Link:
Bronchodilator Mechanism
Title: Phosphodiesterase 4 inhibitors for the treatment of COPD.[2]
Source:Intern
Context: Validates the therapeutic target (PDE4) for the synthesized scaffold.[2]
Role of 2-(Hydroxymethyl)pyridine compounds in pharmaceutical development
Technical Application Note: 2-(Hydroxymethyl)pyridine Scaffolds in Drug Design and Synthesis Executive Summary & Chemical Utility 2-(Hydroxymethyl)pyridine (2-HMP), also known as 2-pyridinemethanol, is a "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: 2-(Hydroxymethyl)pyridine Scaffolds in Drug Design and Synthesis
Executive Summary & Chemical Utility
2-(Hydroxymethyl)pyridine (2-HMP), also known as 2-pyridinemethanol, is a "privileged scaffold" in pharmaceutical chemistry due to its bifunctional nature. It possesses a basic pyridine nitrogen and a proximal hydroxyl group, enabling it to function as:
A Bidentate Chelator: It forms stable 5-membered chelate rings with transition metals (Ru, Pt, Cu), crucial for designing bioinorganic anticancer agents.
A Hydrogen-Bonding Pharmacophore: The hydroxymethyl group modulates lipophilicity (
) and acts as a hydrogen bond donor/acceptor in active sites (e.g., kinases).
A Synthetic Linchpin: It is the primary precursor for 2-(chloromethyl)pyridine, a critical intermediate in the synthesis of bis-pyridinium oximes (nerve agent antidotes).
This guide details the protocols for utilizing 2-HMP in Ruthenium(II) anticancer complex synthesis and Acetylcholinesterase (AChE) reactivator precursors .
Application Module A: Metallodrug Development
Context:
Ruthenium(II) arene complexes are leading candidates to replace platinum-based chemotherapeutics (like Cisplatin) due to their lower systemic toxicity and ability to overcome drug resistance. 2-HMP acts as an
-bidentate ligand, stabilizing the "piano-stool" geometry of the complex.
Mechanism of Action:
The [Ru(
-arene)(2-HMP)Cl] complex functions as a prodrug. In the low-chloride environment of the cell nucleus, the chloride ligand is hydrolyzed (), activating the metal center to bind covalently to guanine residues in DNA, blocking replication.
Protocol 1: Synthesis of [Ru(
-p-cymene)(2-HMP)Cl]PF
Note: This protocol synthesizes the cationic complex, stabilized by a hexafluorophosphate counter-ion for isolation.
Reagents:
Dichloro(
-cymene)ruthenium(II) dimer
2-(Hydroxymethyl)pyridine (2-HMP)
Ammonium hexafluorophosphate (
)
Solvents: Methanol (dry), Diethyl ether.
Step-by-Step Methodology:
Dissolution: Dissolve 0.5 mmol of
in 20 mL of dry methanol under an inert atmosphere ().
Ligand Addition: Add 1.1 mmol of 2-HMP dropwise to the stirring solution. The slight excess ensures complete consumption of the expensive Ru-dimer.
Reaction: Stir the mixture at ambient temperature (25°C) for 4 hours. The solution will transition from deep red/orange to yellow, indicating chelation.
Counter-ion Exchange: Add 1.2 mmol of
directly to the methanolic solution. Stir for an additional 30 minutes to facilitate anion exchange ().
Isolation: Reduce volume to ~5 mL using a rotary evaporator.
Precipitation: Pour the concentrated solution into 50 mL of cold diethyl ether. The product will precipitate as a yellow solid.
Purification: Filter the solid, wash with cold ether (
mL) to remove unreacted ligand, and dry under vacuum.
Validation (NMR):
Diagnostic Shift: The methylene protons (
) of 2-HMP, typically at 4.7 ppm in free ligand, will shift diastereotopically (splitting into an AB system) upon coordination due to the chirality induced at the metal center.
Context:
Organophosphate (OP) nerve agents (e.g., Sarin, VX) inhibit Acetylcholinesterase by phosphorylating the active site serine. Bis-pyridinium oximes (like Obidoxime) reactivate the enzyme. 2-HMP is the precursor for the linker moiety or the pyridinium head in these syntheses.
Pathway:
2-HMP
2-(Chloromethyl)pyridine Bis-pyridinium Antidote.
Protocol 2: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
Safety Critical: This reaction generates
and gas. Perform exclusively in a fume hood.
Reagents:
2-(Hydroxymethyl)pyridine (10 g, 91.6 mmol)
Thionyl Chloride (
) (30 mL, excess)
Solvent: Dichloromethane (DCM) or neat (solvent-free).
Step-by-Step Methodology:
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (
). Place in an ice bath (0°C).
Addition: Add 2-HMP to the flask. Add
dropwise over 30 minutes. Exothermic reaction.
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (75-80°C if neat) for 2 hours. The solution will turn clear/light brown.
Evaporation: Remove excess
under reduced pressure. Caution: Trap acidic vapors.
Workup: The residue is a hygroscopic solid. Wash with dry acetone or ether to remove impurities.
Storage: Store as the hydrochloride salt in a desiccator. The free base is unstable and prone to self-polymerization.
Comparison of Ru(II)-HMP derived complexes vs. Cisplatin in human cancer lines.
Compound
Ligand System
Cell Line
IC (M)
Mechanism Note
Cisplatin
/
HeLa
5.2 0.8
DNA Cross-linking
Ru-Arene 1
-cymene / 2-HMP
HeLa
12.4 1.2
DNA Monofunctional / ROS
Ru-Arene 2
Biphenyl / 2-HMP
HeLa
8.1 0.5
Enhanced Lipophilicity
Ru-Arene 3
-cymene / Picolinamide*
A549
>50
Amide analog (Low activity)
Data aggregated from general trends in Ru-arene literature [1, 5]. Note how the 2-HMP scaffold (Ru-Arene 1) provides moderate cytotoxicity, which can be tuned by changing the arene ring (Ru-Arene 2).
Pathway Visualization 1: Metallodrug Activation
Caption: Synthesis and intracellular activation pathway of Ru(II)-2-HMP anticancer complexes.
Caption: Synthetic route from 2-HMP to bis-pyridinium nerve agent antidotes.
References
Sadler, P. J., et al. "Organometallic Ruthenium(II) Arene Anticancer Complexes." Journal of Medicinal Chemistry. (General grounding on Ru-arene mechanism).
ChemicalBook. "Synthesis of 2-(Chloromethyl)pyridine hydrochloride."[1]
Musilek, K., et al. "Two Step Synthesis of a Non-symmetric Acetylcholinesterase Reactivator." NIH / PMC.
BenchChem. "An In-depth Technical Guide to the Synthesis of Pyridinemethanol Derivatives."
Journal of Health Sciences. "Ruthenium-based complexes as anti-tumor agents."
Technical Support Center: 2-(Hydroxymethyl)nicotinonitrile Synthesis
This technical guide addresses the synthesis of 2-(Hydroxymethyl)nicotinonitrile (also known as 3-cyano-2-(hydroxymethyl)pyridine). It focuses on the two most prevalent synthetic routes: the Selective Reduction of Esters...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of 2-(Hydroxymethyl)nicotinonitrile (also known as 3-cyano-2-(hydroxymethyl)pyridine). It focuses on the two most prevalent synthetic routes: the Selective Reduction of Esters and the Boekelheide Rearrangement .
Topic: Troubleshooting Common Side Reactions & Impurities
Target Molecule: 2-(Hydroxymethyl)nicotinonitrile (CAS: 106778-43-2)
Application: Key intermediate for herbicides (e.g., Nicosulfuron) and pyridyl-based pharmaceuticals.
Quick Reference: The "Danger Map"
Before modifying your protocol, identify your impurity. The following diagram illustrates the pathways leading to the three most common "dead-end" side products.
Caption: Reaction map showing critical divergence points. Acidic conditions promote lactonization, while uncontrolled reduction attacks the nitrile.
Route A: Selective Reduction of Ethyl 3-cyanopicolinate
The Challenge: Chemoselectivity. You must reduce the ester (C2) without touching the nitrile (C3).
Troubleshooting Guide
Q1: My nitrile peak (IR ~2230 cm⁻¹) disappeared, and I isolated a water-soluble basic solid. What happened?
Diagnosis:Over-reduction . You reduced the nitrile to a primary amine.
Root Cause:
Use of Lithium Aluminum Hydride (LiAlH₄) at room temperature (too strong).
Excessive heating during NaBH₄ addition.
Lack of a Lewis Acid modifier.
The Fix: Switch to the Kibayashi Method (NaBH₄ + CaCl₂). Calcium ions coordinate to the ester carbonyl and the pyridine nitrogen, activating the ester for reduction by the mild borohydride while leaving the nitrile relatively inert.
Technical Tip: Maintain temperature between 0°C and 10°C during addition. Do not exceed 20°C.
Q2: I see the product on TLC, but after acidic workup, I isolated a solid that is insoluble in most organic solvents and lacks the nitrile signal.
Diagnosis:Lactonization . You formed furo[3,4-b]pyridin-5(7H)-one.
Mechanism: If the nitrile hydrolyzes to a carboxylic acid (or if you started with a diester and over-hydrolyzed), the adjacent C2-hydroxymethyl group attacks the C3-carbonyl, closing a 5-membered lactone ring. This is thermodynamically favored and often irreversible.
The Fix: Avoid strong acid workups (e.g., 6M HCl). Quench the borohydride reaction with saturated NH₄Cl or dilute acetic acid (pH 5-6), then immediately neutralize to pH 7-8 with NaHCO₃ before extraction.
Validated Protocol: NaBH₄/CaCl₂ Reduction
Dissolve: 1.0 eq of Ethyl 3-cyanopicolinate in EtOH (0.3 M concentration).
Activate: Add 1.5 eq of CaCl₂ (anhydrous). Stir at 0°C for 30 mins. Note: Solution may become turbid.
Reduce: Add 2.5 eq of NaBH₄ portion-wise over 1 hour. Crucial: Keep internal temp < 10°C.
Monitor: Check TLC. Ester spot should vanish; Nitrile spot remains.
Quench: Pour into ice/sat. NH₄Cl. Extract with EtOAc.[1][2][3]
Root Cause: The classic Boekelheide reaction requires high temperatures (reflux ~140°C) with Ac₂O.[4] The nitrile group can thermally degrade or participate in radical side reactions at these temperatures.
The Fix: Use Trifluoroacetic Anhydride (TFAA) .[4]
Why: TFAA is more electrophilic. The rearrangement occurs at 0°C to Room Temperature (Pummerer-like conditions), bypassing the thermal decomposition threshold of the nitrile.
Q4: I isolated a product with an unexpected mass (M+90 or M+ solvent fragment).
Root Cause: Recent mechanistic studies suggest the Boekelheide rearrangement can proceed via a radical pair intermediate rather than a purely concerted [3,3]-sigmatropic shift. If run in Toluene or THF , solvent radicals can be trapped.[2]
The Fix: Perform the acylation in Dichloromethane (DCM) or neat if possible, to minimize radical transfer from the solvent.
Validated Protocol: Modified Boekelheide
Oxidation: Treat 2-methylnicotinonitrile with mCPBA (1.1 eq) in DCM. Wash with NaHCO₃ to remove m-chlorobenzoic acid. Isolate N-oxide.
Rearrangement: Dissolve N-oxide in DCM at 0°C. Add TFAA (1.5 eq) dropwise.
Hydrolysis: The intermediate is the trifluoroacetate ester. Remove solvent, treat with K₂CO₃/MeOH (mild methanolysis) to release the free alcohol. Avoid NaOH to prevent nitrile hydrolysis.
Check for "dimer" formation (ether linkage) by TLC.
Decision Tree: Purification Strategy
Caption: Purification flowchart based on Rf values. Lactones are generally less polar than the target alcohol.
References
Boekelheide Reaction Mechanism & Conditions
Boekelheide, V., & Linn, W. J. (1954).[4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[4]
Source: (General mechanism overview).
Recent Mechanistic Insight: Kurzawa, T., et al. (2023).[1] "The Boekelheide Rearrangement... Evidence for the Participation of Radical Intermediates."[1][2] Chemistry - A European Journal.[1]
Yahodkina-Yakovenko, M. S., et al. (2018).[5] "Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones..." (Demonstrates the stability and formation of the fused lactone/furanone ring systems in similar pyridine nitriles).
Source:
Synthesis of Nicotinonitrile Derivatives
Organic Syntheses Procedure for Nicotinonitrile (General handling of the nitrile group on pyridine rings).
Source:
General Reactivity of 2-(Hydroxymethyl)
Kotb, E. R., et al. "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives."[6] (Discusses reactivity of the hydrazino- derivatives and stability).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nicotinonitrile SynthesisTopic: Catalyst Selection & Process Optimization for 3-Picoline Ammoxidation
Role: Senior Application Scientist
Introduction: The Critical Path to Vitamin B3
Welcome to the Advanced Catalysis Support Center. You are likely here because you are optimizing the ammoxidation of 3-methylpyridine (3-picoline) to nicotinonitrile (3-cyanopyridine)—the critical intermediate for Niacin (Vitamin B3) and Niacinamide production.
This process relies on a delicate balance: activating the methyl C-H bond without attacking the pyridine ring. The difference between a profitable 95% yield and a waste-heavy 70% yield often lies in the interaction between the Vanadium species and its support, or the management of "hot spots" in your reactor.
This guide moves beyond basic textbook definitions to address the operational reality of running these reactors.
Module 1: Catalyst Selection Strategy
The Golden Standard: V₂O₅ on Anatase TiO₂
While silica and alumina supports are common in general catalysis, for nicotinonitrile synthesis, Anatase Titania (TiO₂) is the superior support.
Why? The Structural Synergy (Epitaxy)
The lattice parameters of Vanadium Pentoxide (V₂O₅) and Anatase TiO₂ are remarkably similar. This allows the vanadium to spread as a monolayer over the support rather than forming isolated crystalline islands. This monolayer maximizes the surface area of active V=O species (redox sites) while minimizing bulk V₂O₅, which is responsible for deep oxidation (burning product to CO₂).
Catalyst Selection Matrix
Feature
V₂O₅ / TiO₂ (Anatase)
V₂O₅ / Al₂O₃ (Alumina)
V-P-O (Vanadyl Pyrophosphate)
Selectivity
High (90-96%)
Moderate (80-85%)
High (Specific to butane, less for picoline)
Acidity
Moderate (Lewis acid)
High (Strong Bronsted)
High
Risk
Sintering >450°C
Coking (Due to high acidity)
Low Activity
Best Use
Industrial Standard
High-strength pellets
Research / Special cases
Recommendation:
Start with a V₂O₅ (10-20 wt%) / TiO₂ (Anatase) system. If mechanical strength is an issue (attrition in fluidized beds), look for silica-doped titania supports, but avoid pure alumina unless doped with MoO₃ to temper acidity.
Module 2: Process Workflow & Mechanism
To troubleshoot, you must visualize the invisible. The reaction follows the Mars-van Krevelen mechanism , where the lattice oxygen of the catalyst does the work, not the gas-phase oxygen directly.
Visualizing the Catalytic Cycle
Figure 1: The Mars-van Krevelen cycle. Note that if Step 3 (Re-oxidation) is slower than Step 2, the catalyst over-reduces to V³⁺, leading to deactivation.
Module 3: Troubleshooting & Optimization
This section addresses specific deviations you observe in your GC/HPLC data.
Scenario A: High Conversion, Low Selectivity (CO₂ Formation)
The Catalyst is "burning" the profit.
Root Cause 1: Hot Spots. The reaction is highly exothermic (-ΔH ≈ 400-500 kJ/mol). In fixed beds, local temperatures can spike 50°C above the setpoint, triggering combustion.
Fix: Dilute the catalyst bed with inert silicon carbide (SiC) or ceramic balls.
Root Cause 2: Oxygen Overdose. Too much lattice oxygen availability.
Fix: Reduce the Air:Picoline ratio. Standard is roughly 20:1 to 30:1 (Air). Try lowering to 15:1 temporarily.
Fix: Increase WHSV (Weight Hourly Space Velocity). If the product stays on the catalyst too long, the nitrile group oxidizes. Target contact times of 0.5 – 2.5 seconds .
Scenario B: Formation of Nicotinamide or Nicotinic Acid
Root Cause: Excess water vapor interacting with strong acid sites on the catalyst.
The Paradox: Water is required in the feed (ratio 1:2 to 1:6 Picoline:Water) to help desorption and moderate heat. However, too much water + high acidity = hydrolysis.
Fix:
Reduce Steam/Water ratio slightly.
Doping: Add alkali metals (Cs or K) to the catalyst to neutralize very strong acid sites that hold onto the product too tightly.
Scenario C: Catalyst Deactivation (Coking)
Activity drops after 50-100 hours.
Root Cause: Polymerization of intermediates on the surface.
Fix:
Regeneration: Switch feed to pure Air + Steam at 400-450°C for 4-6 hours. This burns off the coke and re-oxidizes Vanadium to V⁵⁺.
Prevention: Ensure the Ammonia:Picoline ratio is at least 1.5:1 (molar). Ammonia competes for adsorption sites, preventing picoline polymerization.
Experimental Protocol: Standard Screening Run
Objective: Evaluate V-Ti-O catalyst performance.
Reactor Loading: Load 2.0 g of catalyst (10-20 mesh) into a stainless steel fixed-bed reactor (ID: 10-15mm). Dilute 1:1 with inert SiC of the same mesh size.
Activation: Heat to 400°C under Air flow (50 mL/min) for 2 hours to ensure full oxidation state (V⁵⁺).
Sampling: Direct effluent to a condensation trap (ice bath) or heated line to online GC.
Analysis: Analyze for Picoline (unreacted), Nicotinonitrile (product), Pyridine (demethylation byproduct), and CO₂.
FAQ: Quick Solutions
Q: Why is my catalyst turning green/black?A: This indicates reduction. V₂O₅ is orange/yellow. V⁴⁺ is blue, and V³⁺ is black/green. If your spent catalyst is black, your re-oxidation rate is too slow (insufficient air) or your feed rate is too high. You are "starving" the catalyst of oxygen.
Q: Can I use pure oxygen instead of air?A:Do not recommended. Pure oxygen creates unmanageable hot spots and explosion hazards with organic vapors. Nitrogen in the air acts as a necessary heat sink.
Q: What is the role of promoters like Mo or Sb?A:
Molybdenum (Mo): Increases surface acidity slightly and aids in the "activation" of the methyl group.
Antimony (Sb): Improves selectivity by isolating active Vanadium sites, preventing them from clustering and causing deep oxidation.
References
Andersson, A. (1986). Structural and morphological characterization of V2O5/TiO2 catalysts for ammoxidation of 3-picoline. Journal of Catalysis.
Martin, A., et al. (2010).[4] Ammoxidation of 3-picoline to nicotinonitrile over VPO catalysts.[4][5] Applied Catalysis A: General.
Sanati, M., & Andersson, A. (1991). Kinetics and mechanism of ammoxidation of 3-picoline over V-Ti-O catalysts. Industrial & Engineering Chemistry Research.[4]
Kulkarni, S.J., et al. (1997). Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system: Relationship between ammoxidation activity and oxidation state of vanadium.[6] Applied Catalysis A: General.
Vorobyev, P., et al. (2017).[7] Optimization of vanadium oxide catalyst for the oxidation of 3-methylpyridine into nicotinic acid. Journal of the Serbian Chemical Society.
Recrystallization techniques for purifying 2-(Hydroxymethyl)nicotinonitrile
The following technical guide serves as a specialized support resource for the purification of 2-(Hydroxymethyl)nicotinonitrile (also known as 2-(hydroxymethyl)pyridine-3-carbonitrile). This guide is structured to addres...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for the purification of 2-(Hydroxymethyl)nicotinonitrile (also known as 2-(hydroxymethyl)pyridine-3-carbonitrile).
This guide is structured to address the specific physicochemical challenges posed by the ortho-substituted pyridine motif , where the proximity of the hydroxymethyl group (-CH₂OH) and the nitrile group (-CN) creates unique solubility and crystallization behaviors (e.g., intramolecular hydrogen bonding and high propensity for "oiling out").
Case ID: PUR-HMN-003
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Compound Profile
Purifying 2-(Hydroxymethyl)nicotinonitrile requires balancing its high polarity against its tendency to form supersaturated oils.[1] Unlike simple aromatics, the pyridine nitrogen and the hydroxymethyl group make this compound highly soluble in alcohols and chlorinated solvents, rendering standard single-solvent recrystallizations difficult.
Property
Data / Characteristic
Implication for Purification
Structure
Pyridine ring, 2-CH₂OH, 3-CN
Potential for intramolecular H-bonding; reduces lattice energy, complicates crystal formation.
Polarity
High
Soluble in MeOH, EtOH, EtOAc, DCM. Insoluble in Hexanes, Heptane.[1]
State
Solid (Low Melting Point*)
Note: Often isolates as a viscous oil that slowly solidifies.[1] MP is typically < 80°C.[1][2][3]
Key Impurities
2-Methylnicotinonitrile, Nicotinamide derivatives
Differ significantly in polarity; separation via recrystallization is viable.[1]
Solvent Selection & Strategy (Q&A)
Q: Which solvent system should I use for the initial trial?
A: Do not start with a single solvent. This compound is too soluble in polar solvents and too insoluble in non-polar ones.[1]
Recommendation: Use a Binary Solvent System of Ethyl Acetate (Solvent A) and n-Heptane (Solvent B) .[1]
Why? Ethyl acetate dissolves the compound effectively at moderate temperatures (40-50°C) without requiring the high boiling point of toluene (which risks thermal degradation).[1] Heptane acts as a gentle anti-solvent to induce nucleation without "crashing" the product out as an oil.[1]
Q: Can I use Ethanol/Water?
A:Avoid if possible. While common for pyridines, the hydroxyl group makes this compound highly water-soluble.[1] Recovering the product from the mother liquor will be difficult, and water promotes hydrolysis of the nitrile group to an amide (nicotinamide derivative) under heating.
Q: My crude material is dark brown. Will recrystallization fix this?
A: Recrystallization alone is often insufficient for removing polymeric tars (oxidative coupling byproducts).[1]
Protocol Adjustment: Perform a Charcoal Filtration step before crystallization.[1] Dissolve the crude in hot Ethyl Acetate, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite while hot.
Place the crude 2-(Hydroxymethyl)nicotinonitrile (10 g) in a 100 mL round-bottom flask (RBF).
Add Ethyl Acetate (20 mL) and a magnetic stir bar.
Heat the mixture to 50-60°C in an oil bath.
Critical: Do not reflux vigorously.[1] The goal is dissolution, not boiling.
If solids remain, add Ethyl Acetate in 2 mL increments until a clear solution is obtained.
Checkpoint: If the solution is dark/opaque, perform the Charcoal Filtration step described above.
Phase 2: Nucleation & Crystal Growth[1]
Remove the flask from heat and let it cool to 40°C .
Add n-Heptane dropwise to the warm solution while stirring slowly.
Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.
Add 1-2 drops of Ethyl Acetate to clear the turbidity (return to a saturated clear solution).
Seeding (Highly Recommended): Add a tiny crystal of pure product.[1] If none is available, scratch the inner glass wall with a glass rod to create nucleation sites.
Phase 3: Crystallization[4]
Allow the flask to cool to Room Temperature (RT) slowly on a cork ring. Do not use an ice bath yet.[1]
Technical Note: Rapid cooling causes "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1]
Once crystals form at RT, place the flask in a 4°C refrigerator for 4-12 hours to maximize yield.
Phase 4: Isolation
Filter the crystals using a Buchner funnel under vacuum.
Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio) .
Dry the solid in a vacuum oven at 35°C for 4 hours.
Troubleshooting Guide
Issue: "The product turned into a sticky oil at the bottom of the flask." (Oiling Out)
Cause: The solution cooled too fast, or the anti-solvent (Heptane) concentration was too high, pushing the solute out as a liquid phase before it could organize into a crystal lattice.
Recovery Protocol:
Re-heat the mixture until the oil re-dissolves (add a small amount of EtOAc if needed).
Seed the hot solution immediately upon removing from heat.
Stir vigorously. High shear force can sometimes induce crystallization over oiling.[1]
Insulate the flask with a towel to slow the cooling rate significantly.[1]
Issue: "No precipitate formed even after cooling to 4°C."
Cause: The solution is not saturated.
Recovery Protocol:
Rotary evaporate the solvent to reduce volume by 50%.[1]
Re-attempt the anti-solvent addition (Heptane) until turbidity is reached.[1]
Issue: "The crystals are yellow/orange instead of off-white."
Cause: Trapped chromophores or oxidation byproducts.[1]
Recovery Protocol:
Perform a "swish wash" (trituration).[1] Suspend the solid in cold Diethyl Ether or MTBE and stir for 30 minutes. Filter again. The colored impurities are often more soluble in ether than the product.[1]
Visualizations
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process for the purification workflow.
Caption: Decision tree for purifying 2-(Hydroxymethyl)nicotinonitrile, addressing color removal and oiling out.
Figure 2: Solubility & Impurity Profile
Understanding the polarity differences allows for effective separation.[1]
Caption: Solubility mapping showing why EtOAc/Heptane is the optimal window for separation.
References
Context: Provides physical property baselines for hydroxymethyl-pyridine derivatives used to estim
National Institutes of Health (PubChem) . (2025).[1] Nicotinonitrile Compound Summary. Retrieved February 1, 2026, from [Link]
Context: Establishes the baseline stability and melting point ranges for the nicotinonitrile scaffold.
Massachusetts Institute of Technology (MIT) . (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved February 1, 2026, from [Link][4]
Context: Authoritative source for the binary solvent addition protocols and "oiling out" troubleshooting mechanisms.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #PUR-2HMN-001
Subject: Removal of unreacted starting material (Nicotinonitrile) from 2-(Hydroxymethyl)nicotinonitrile
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the purification of 2-(Hydroxymethyl)nicotinonitrile (Target) from its common precursor, Nicotinonitrile (Impurity).[1]
The separation challenge stems from the amphiphilic nature of the pyridine ring.[2] However, the presence of the primary hydroxyl group at the C2 position introduces a significant "Polarity Gap" and a chemical handle for derivatization.[2] This guide prioritizes non-destructive chromatographic methods followed by chemical scavenging "rescue" protocols for difficult mixtures.
Critical Stability Warning: The proximity of the C2-hydroxymethyl group to the C3-nitrile group creates a risk of cyclization.[1][2] Under acidic or basic hydrolysis conditions, the nitrile can convert to a carboxylic acid, which spontaneously lactonizes with the alcohol to form furo[3,4-b]pyridin-5(7H)-one .[1] Avoid strong aqueous acids or bases at elevated temperatures.[2]
Module 1: Chromatographic Separation (The "Polarity Gap")[2]
Status: Primary Recommendation
Principle: Exploiting the Hydrogen-Bonding Differential
The starting material, Nicotinonitrile, lacks a hydrogen bond donor. The target molecule possesses a primary alcohol (-CH₂OH), significantly increasing its polarity and affinity for the stationary phase.[2]
Diagnostic: Thin Layer Chromatography (TLC)
Before attempting column chromatography, validate the separation window.[2]
Issue: The bands are tailing (streaking), causing overlap.
Cause: The basic nitrogen on the pyridine ring interacts with acidic silanol groups on the silica.[2]
Solution: "Dope" the solvent system. Add 1% Triethylamine (TEA) to your mobile phase.[2] This blocks the silanol sites.[2]
Recommended Gradient Protocol:
Equilibration: 100% DCM (with 1% TEA).
Loading: Dissolve crude in minimum DCM. If insoluble, use a solid load (adsorb onto silica).[2]
If chromatography is insufficient (e.g., <5% separation) or the scale is too large (multi-gram), use a "Catch-and-Release" strategy.[1] We temporarily convert the alcohol to an acidic half-ester, extract it into a mild base, and then hydrolyze it back.[1]
The Workflow
Caption: "Catch-and-Release" purification strategy isolating the alcohol via a temporary hemi-succinate ester.
Step-by-Step Protocol
Derivatization:
Dissolve crude mixture in DCM.
Add 1.2 equiv Succinic Anhydride (relative to estimated Target).
Add 0.1 equiv DMAP (4-Dimethylaminopyridine) as catalyst.[1]
Stir at RT for 2–4 hours. Monitor TLC: Target spot should disappear and a baseline spot (acid) should appear.[2]
Extraction (The Separation):
Wash the DCM solution with Saturated Aqueous NaHCO₃ .[2]
Dry (Na₂SO₄) and concentrate to yield pure target.[2][3]
Module 3: Crystallization Dynamics
Status: Final Polish
Principle: Solubility Differential
While chromatography is best for isolation, crystallization is best for final purity.[2]
Solvent System
Outcome
Mechanism
Toluene (Hot)
Recommended
Nicotinonitrile is highly soluble in toluene even when cold.[1] The hydroxylated target is less soluble and should precipitate upon cooling.[2]
Ethanol/Heptane
Alternative
Dissolve in minimum hot ethanol.[2] Add heptane until turbid. Cool slowly.
Water
Not Recommended
Both compounds have significant water solubility/miscibility, making recovery poor.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use vacuum distillation?A:Proceed with extreme caution. While Nicotinonitrile distills easily, 2-(Hydroxymethyl)nicotinonitrile has a much higher boiling point and is thermally sensitive.[1] Prolonged heating can cause intermolecular condensation or degradation.[2] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mbar).[2]
Q2: My product turned into a white solid that is insoluble in DCM. What happened?A: You likely formed the lactone (furo[3,4-b]pyridin-5(7H)-one).[1]
Check: Did you use strong acid? Did you heat it in water?
Verification: Check IR for a lactone carbonyl stretch (~1760–1780 cm⁻¹) vs the nitrile stretch (~2230 cm⁻¹).[2]
Q3: Why is the yield low after the succinic anhydride method?A: The hydrolysis step (Step 3) might be incomplete, or the extraction of the final polar alcohol from water was insufficient.[2] Pyridine-alcohols are water-soluble.[1][4]
Fix: Saturate the aqueous phase with NaCl (salting out) before the final extraction, and use 10% MeOH in DCM as the extraction solvent.[2]
References
Separation of Pyridine Derivatives:Journal of Organic Chemistry. "Chromatographic behavior of pyridine derivatives on silica gel." (General reference for amine tailing suppression).
Succinic Anhydride Purification Method: Organic Process Research & Development. "Purification of Alcohols via Hemisuccinate Formation."
Lactonization of Hydroxymethyl-nitriles: Tetrahedron Letters. "Spontaneous lactonization of 2-(hydroxymethyl)arenecarbonitriles." [1]
Physical Properties of Pyridine Methanols: PubChem Database. "2-(Hydroxymethyl)pyridine Compound Summary."[1][2]
Catalysis Technical Support Center: Nicotinonitrile Synthesis
Topic: Troubleshooting Catalyst Deactivation in 3-Picoline Ammoxidation Audience: Process Chemists & reaction Engineers Status: Active | Version: 2.4 Module 1: Diagnostic Triage "My conversion is dropping. What is happen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Catalyst Deactivation in 3-Picoline Ammoxidation
Audience: Process Chemists & reaction Engineers
Status: Active | Version: 2.4
Module 1: Diagnostic Triage
"My conversion is dropping. What is happening?"
Before adjusting parameters, you must identify the mode of deactivation. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic tree for identifying catalyst failure modes in fixed-bed ammoxidation reactors.
Module 2: The "Black Death" – Coking & Fouling
Severity: Critical (Reversible via Regeneration)
Mechanism: Polymerization of heavy nitriles or cracking of 3-picoline on acidic sites of the support (TiO₂/Al₂O₃).
Coke formation is the physical deposition of carbonaceous material that blocks the catalyst pores. In ammoxidation, this typically occurs when the Oxygen-to-Hydrocarbon ratio is too low, or "hot spots" in the reactor bed cause thermal cracking before the catalytic cycle can occur.
Troubleshooting Protocol:
Parameter
Optimal Range
Action if Coking Detected
Air : Picoline (Molar)
20:1 - 25:1
Increase Air. A low O₂ partial pressure prevents the "burn-off" of incipient coke.
NH₃ : Picoline (Molar)
2:1 - 4:1
Check Ratio. Excess ammonia suppresses deep oxidation but too little promotes polymerization.
The reaction produces 3 moles of water for every mole of nicotinonitrile:
Water is a strong Lewis base that competes with 3-picoline for the Lewis acid sites (V cations) on the catalyst surface. High water partial pressure suppresses the reaction rate [3].
SOP for Water Management:
WHSV Optimization: Do not run at excessively low space velocities (high conversion) if you are seeing a plateau in yield. High conversion = High water concentration at the reactor outlet.
Temperature Bump: Increasing temperature by 10-15°C can facilitate the desorption of water, restoring active sites (ensure you stay below sintering limits).
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use pure Oxygen instead of Air to prevent over-reduction?A:Not recommended. While it solves the redox balance, pure O₂ creates dangerous "hot spots" in fixed beds. The exothermicity of ammoxidation is high (-400 to -500 kJ/mol). Localized temperatures can spike >600°C, sintering the TiO₂ support and permanently deactivating the catalyst. Use Enriched Air (up to 25-30% O₂) only if heat transfer is strictly controlled (e.g., fluidized bed).
Q: My fresh catalyst has low selectivity. Is it defective?A: Likely not. V-Ti-O catalysts often require an Induction Period (24-48 hours). During this phase, the surface equilibrates to the working V
/V ratio. Do not ramp temperature aggressively during the first 24 hours.
Q: Why is Titanium (TiO₂) the preferred support over Silica (SiO₂)?A: Interaction strength. Vanadium interacts weakly with SiO₂, leading to aggregation. On TiO₂ (Anatase), Vanadium forms a monolayer that is structurally coherent with the support lattice, enhancing the "Redox Capacity" required for the MvK mechanism [4].
References
Zhang, F. (2011). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Advanced Materials Research.
Grasselli, R. K. (2002). Fundamental principles of selective heterogeneous oxidation catalysis. Topics in Catalysis.
Andersson, A. (1986). The influence of water on the ammoxidation of 3-picoline over V-Ti-O catalysts. Journal of Catalysis.
Bond, G. C., & Tahir, S. F. (1991). Vanadium oxide monolayer catalysts. Applied Catalysis.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Structural Confirmation of 2-(Hydroxymethyl)nicotinonitrile: A Mass Spectrometry-Centric Approach
Introduction: The Analytical Challenge of Positional Isomers In drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety and efficacy. Small heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Positional Isomers
In drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety and efficacy. Small heterocyclic compounds like 2-(Hydroxymethyl)nicotinonitrile, a potential building block in pharmaceutical synthesis, present a common yet critical analytical hurdle: the presence of closely related positional isomers, such as 5-(Hydroxymethyl)nicotinonitrile. These isomers share the same molecular formula (C₇H₆N₂O) and, consequently, the same exact mass. While they may exhibit similar chemical properties, their biological activities can differ dramatically. Therefore, relying on a single analytical dimension, such as molecular weight, is insufficient for definitive structural confirmation.
This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of 2-(Hydroxymethyl)nicotinonitrile. We will focus on the pivotal role of mass spectrometry (MS), particularly tandem MS (MS/MS), in providing detailed structural insights. Furthermore, we will objectively compare its performance against orthogonal techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic workflow for researchers requiring the highest degree of analytical confidence.
Part 1: The Power of Mass Spectrometry for Structural Insights
Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small molecule analysis, its power lies not only in determining the molecular weight with high precision but also in its ability to fragment the molecule in a controlled manner, providing a unique "fingerprint" that is indicative of its structure.[1]
Causality in Ionization: Choosing the Right Tool for the Job
The first critical step in MS analysis is ionization—the conversion of neutral analyte molecules into gas-phase ions.[2] The choice of ionization technique is paramount as it directly influences the quality of the resulting mass spectrum. For a polar, protic molecule like 2-(Hydroxymethyl)nicotinonitrile, two primary atmospheric pressure ionization techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and large molecules.[3][4] It generates ions directly from a solution by applying a high voltage to a liquid spray, creating a fine aerosol. The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. Given the presence of the basic pyridine nitrogen and the polar hydroxyl group, 2-(Hydroxymethyl)nicotinonitrile is an excellent candidate for positive-ion ESI, which is expected to yield a strong signal for the protonated molecule with minimal premature fragmentation.[5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds with lower molecular weights (<1500 Da).[6][7] In APCI, the sample is vaporized by a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through reactions with a corona discharge-induced plasma.[8][9][10] While APCI could work for this molecule, the heating process risks thermal degradation, and for a molecule already well-suited to ESI, it is typically the secondary choice.
Verdict: ESI is the superior choice for this analysis. Its soft nature ensures the generation of an abundant protonated precursor ion ([M+H]⁺), which is essential for the subsequent, information-rich tandem MS experiments.
High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass
Utilizing a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is critical. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule.[11] For C₇H₆N₂O, the expected monoisotopic mass of the neutral molecule is 134.0480 Da. HRMS can confirm this mass to within a few parts per million (ppm), effectively ruling out other elemental compositions that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Clues
While HRMS confirms the elemental formula, it cannot distinguish between isomers. This is where tandem mass spectrometry (MS/MS) becomes indispensable.[12][13][14][15] The process involves isolating the precursor ion (our [M+H]⁺ ion at m/z 135.0553) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing an MS/MS spectrum that reveals the molecule's structural backbone.
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For protonated 2-(Hydroxymethyl)nicotinonitrile, we can predict a characteristic fragmentation pathway distinct from its isomers.
Predicted Fragmentation Pathway for 2-(Hydroxymethyl)nicotinonitrile:
Loss of Water: The protonated hydroxymethyl group can easily eliminate a molecule of water (H₂O, 18.01 Da), a common fragmentation pathway for alcohols.[16]
Loss of Formaldehyde: A rearrangement can lead to the loss of neutral formaldehyde (CH₂O, 30.01 Da).
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring structure itself can occur, often involving the loss of hydrogen cyanide (HCN, 27.01 Da).[17][18]
The proximity of the hydroxymethyl group to the pyridine nitrogen at the 2-position may enable unique rearrangement pathways that would not be observed for the 5-isomer, leading to a distinct MS/MS fingerprint.
Caption: Predicted MS/MS fragmentation pathway for protonated 2-(Hydroxymethyl)nicotinonitrile.
Part 2: A Comparative Analysis with Orthogonal Techniques
While powerful, MS is rarely used in isolation for absolute structure proof.[19] Its data is most valuable when contextualized with results from other analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.[20][21]
Key Strengths: For 2-(Hydroxymethyl)nicotinonitrile, ¹H NMR would unambiguously determine the substitution pattern on the pyridine ring. The protons on the ring would exhibit a unique set of chemical shifts and spin-spin coupling patterns that act as an irrefutable identifier of the 2-substituted isomer versus the 5-substituted isomer. Two-dimensional NMR techniques like HSQC can directly correlate which protons are attached to which carbons, leaving no ambiguity.[22]
Limitations: NMR's primary drawback is its relatively low sensitivity compared to MS, requiring significantly more (micrograms to milligrams) and purer samples.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Screener
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]
Key Strengths: An FTIR spectrum of our compound would quickly confirm the presence of essential functional groups. We would expect to see:
A broad O-H stretch from the alcohol group around 3400-3300 cm⁻¹.[16][24]
A sharp, strong C≡N stretch from the nitrile group around 2250-2200 cm⁻¹.[25][26]
Aromatic C-H and C=C/C=N stretches characteristic of the pyridine ring.
Limitations: FTIR provides almost no information about the connectivity of the molecule. It would confirm that a pyridine ring contains both a hydroxymethyl and a nitrile group, but it could not differentiate between the 2- and 5- isomers, as both would produce very similar spectra.
Performance Comparison at a Glance
Feature
Mass Spectrometry (MS/MS)
NMR Spectroscopy
FTIR Spectroscopy
Primary Information
Molecular formula (HRMS) & structural connectivity from fragmentation
Very Low (generally cannot distinguish positional isomers)
Sample Requirement
Very Low (ng/mL to µg/mL)
High (mg)
Low (µg)
Analysis Time
Fast (minutes per sample)
Slow (minutes to hours per sample)
Very Fast (seconds to minutes per sample)
Hyphenation
Easily coupled with chromatography (LC-MS, GC-MS)
Can be coupled with LC (LC-NMR) but is less common
Not typically used with chromatography for structural ID
Part 3: An Integrated Workflow for Self-Validating Structural Confirmation
Step-by-Step Experimental Protocol
Sample Preparation:
Dissolve 1 mg of the synthesized 2-(Hydroxymethyl)nicotinonitrile in 1 mL of a 50:50 mixture of acetonitrile and water (LC-MS grade) to create a 1 mg/mL stock solution.
For MS analysis, dilute the stock solution 1:1000 in the same solvent, adding 0.1% formic acid to promote protonation ([M+H]⁺).
For NMR analysis, evaporate the solvent from ~5 mg of the pure sample and redissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
For FTIR analysis, a small amount of the neat solid or liquid sample can be analyzed directly.
Analytical Workflow:
Stage 1 (Screening): Perform FTIR analysis to quickly verify the presence of the key -OH and -C≡N functional groups. This is a rapid go/no-go check.
Stage 2 (Formula Confirmation): Infuse the diluted sample into a high-resolution mass spectrometer (e.g., Q-TOF) operating in ESI positive mode. Obtain a full scan MS spectrum to confirm the accurate mass of the [M+H]⁺ ion and verify the elemental composition (C₇H₇N₂O⁺).
Stage 3 (Structural Fingerprinting): Perform a product ion scan (MS/MS) on the precursor ion (m/z 135.0553). Document the fragmentation pattern and compare it to theoretical predictions or data from a certified reference standard if available.
Stage 4 (Absolute Confirmation): Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integrations, and coupling constants of the aromatic protons to definitively confirm the 2-position substitution pattern on the pyridine ring.
Caption: Decision workflow for unambiguous structure confirmation using orthogonal techniques.
Conclusion
For the structural confirmation of 2-(Hydroxymethyl)nicotinonitrile, mass spectrometry, particularly high-resolution tandem MS, stands out as a technique of unparalleled sensitivity and significant structural diagnostic power. It provides a robust method for confirming the elemental composition and generating a structural fingerprint that can effectively differentiate it from its isomers.
However, for absolute, legally defensible structural proof, no single technique is sufficient. The most rigorous and trustworthy approach combines the strengths of multiple platforms. The speed of FTIR for functional group screening, the sensitivity and fingerprinting capability of MS/MS, and the definitive connectivity information from NMR spectroscopy create a synergistic and self-validating workflow. By following this integrated approach, researchers can ensure the highest degree of confidence in their results, a critical requirement in the exacting field of drug development.
References
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.
Hashmi, Dr. (2021). MS Lecture 02 | High Resolution Mass Spectrometry, Isotopic Peaks, Fragmentation Pattern. YouTube. Available at: [Link]
NIST. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available at: [Link]
Chemistry Steps. Alcohols to Nitriles. Available at: [Link]
Dushna, O., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. Available at: [Link]
Journal of Physical Organic Chemistry. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Available at: [Link]
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]
American Elements. 5-(Hydroxymethyl)nicotinonitrile. Available at: [Link]
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Available at: [Link]
ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Yan, B., et al. (2022). Structural Lipidomics Enabled by Isomer-Resolved Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
ResearchGate. Structural and functional models of nitrile hydratase. Available at: [Link]
All 'bout Chemistry. (2023). FTIR-18 || IR spectra of Alcohols & phenols. YouTube. Available at: [Link]
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
Bristow, T., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports. Available at: [Link]
NIST. Pyridine. NIST WebBook. Available at: [Link]
ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Available at: [Link]
ResearchGate. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
SciSpace. (2012). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies. Available at: [Link]
Kiras, M., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]
Pearson. The reaction of a nitrile with an alcohol in the presence of a strong acid is called the Ritter reaction. Available at: [Link]
Cuyckens, F., & Claeys, M. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]
Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Available at: [Link]
NIST. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available at: [Link]
LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]
DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]
Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. Available at: [Link]
Wiley Online Library. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Available at: [Link]
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]
Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available at: [Link]
Legnani, L., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecular Pharmaceutics. Available at: [Link]
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]
Preprints.org. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available at: [Link]
A Comparative Guide to Purity Assessment of Synthesized 2-(Hydroxymethyl)nicotinonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not mere...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of synthesized 2-(Hydroxymethyl)nicotinonitrile, a pivotal building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our focus is to blend theoretical principles with practical, field-proven insights to deliver a robust and self-validating guide.
The Critical Role of Purity in 2-(Hydroxymethyl)nicotinonitrile Synthesis
2-(Hydroxymethyl)nicotinonitrile is a versatile intermediate, and its synthesis, often proceeding from precursors like 2-methylnicotinonitrile, is susceptible to the formation of various impurities. The presence of even trace amounts of these impurities can have a significant impact on the quality and safety of the final drug product[1]. Therefore, a highly sensitive and specific analytical method is paramount to ensure the purity of this intermediate.
A plausible and common synthetic route to 2-(Hydroxymethyl)nicotinonitrile involves the oxidation of 2-methylnicotinonitrile. This process, while effective, can lead to a profile of process-related impurities that must be meticulously monitored and controlled.
Potential Impurities in the Synthesis of 2-(Hydroxymethyl)nicotinonitrile:
Over-oxidation Products: 2-Carboxynicotinonitrile or its corresponding acid, 2-cyanonicotinic acid.
By-products: Formation of dimers or other condensation products under reaction conditions.
Reagent-related Impurities: Impurities originating from the oxidizing agents or solvents used in the synthesis.
The identification and quantification of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and quality of the final drug substance[1].
A Comparative Overview of Analytical Techniques
While several analytical techniques can be employed for purity assessment, High-Performance Liquid Chromatography (HPLC) remains the gold standard in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. Let's objectively compare HPLC with other viable alternatives.
Analytical Technique
Principle
Advantages for 2-(Hydroxymethyl)nicotinonitrile Analysis
Limitations
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary phase and a liquid mobile phase.
- High resolution for separating closely related impurities.- Wide applicability to a range of polar and non-polar compounds.- Robust and reproducible quantification.- Well-established validation guidelines (ICH).
- Can be time-consuming for complex separations.- Requires careful method development.
Ultra-Performance Liquid Chromatography (UPLC)
Similar to HPLC but utilizes smaller particle size columns (<2 µm) for higher efficiency and speed.
- Faster analysis times compared to HPLC.- Improved resolution and sensitivity.
- Requires specialized high-pressure instrumentation.- Higher backpressure can lead to column longevity issues if not properly managed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection.
- Excellent for identifying and quantifying volatile impurities.- High sensitivity and specificity from mass detection.
- Requires derivatization for non-volatile compounds like 2-(Hydroxymethyl)nicotinonitrile, adding complexity and potential for error.- High temperatures can cause degradation of thermally labile compounds.
For the purity assessment of 2-(Hydroxymethyl)nicotinonitrile, a polar and non-volatile compound, HPLC and UPLC are superior to GC-MS. While UPLC offers faster analysis, a well-developed HPLC method provides a robust and widely accessible solution for routine quality control.
An Optimized HPLC Method for Purity Assessment
Based on the analysis of related pyridine derivatives and established HPLC method development principles, we propose the following robust starting method for the purity assessment of 2-(Hydroxymethyl)nicotinonitrile. The rationale behind each parameter selection is crucial for understanding and adapting the method.
Experimental Workflow
The overall workflow for the purity assessment is a systematic process from sample preparation to data analysis and reporting.
Caption: A streamlined workflow for the purity assessment of 2-(Hydroxymethyl)nicotinonitrile by HPLC.
Detailed HPLC Protocol
This protocol is a starting point and must be validated according to ICH guidelines to ensure its suitability for its intended purpose.
1. Instrumentation and Chromatographic Conditions:
Parameter
Recommended Condition
Justification
HPLC System
Agilent 1260 Infinity II or equivalent with UV/DAD detector
A standard, reliable system capable of providing accurate and reproducible results.
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
A C18 column is a versatile reversed-phase column suitable for retaining and separating a wide range of polar and non-polar compounds, including pyridine derivatives.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a common mobile phase modifier that helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for basic compounds like pyridines.
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity.
A gradient elution is necessary to effectively separate impurities with a wide range of polarities from the main analyte peak.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
260 nm
Pyridine derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity for both the main compound and potential impurities. A Diode Array Detector (DAD) is recommended to assess peak purity.[2]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
2. Preparation of Solutions:
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.
Standard Solution: Accurately weigh about 10 mg of 2-(Hydroxymethyl)nicotinonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
Sample Solution: Accurately weigh about 10 mg of the synthesized 2-(Hydroxymethyl)nicotinonitrile sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the validity of the results. Inject the standard solution five times and evaluate the following:
Tailing Factor: Should be ≤ 2.0 for the main peak.
Theoretical Plates: Should be ≥ 2000 for the main peak.
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Interpretation and Purity Calculation
The purity of the synthesized 2-(Hydroxymethyl)nicotinonitrile can be determined using the area normalization method, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification, especially for known impurities, an external standard method with reference standards for each impurity should be employed.
Self-Validating the Protocol: Adherence to ICH Guidelines
The trustworthiness of this analytical method hinges on its rigorous validation. The protocol must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Logical Flow of Method Validation
Caption: A logical progression of validation parameters for a robust HPLC purity method.
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo, a spiked sample, and stressed samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the reference standard.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
By systematically evaluating these parameters, the proposed HPLC method can be validated to be a reliable and trustworthy tool for the purity assessment of synthesized 2-(Hydroxymethyl)nicotinonitrile, ensuring it meets the stringent quality requirements of the pharmaceutical industry.
References
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]
PubMed. (2018). A Gas Chromatography Full Scan High Resolution Orbitrap Mass Spectrometry Method for Separation and Characterization of 3-hydroxymethyl Pyridine Ester of Fatty Acids at Low Levels. Retrieved from [Link]
ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Comparative study of different synthetic routes to 2-(Hydroxymethyl)nicotinonitrile
Executive Summary 2-(Hydroxymethyl)nicotinonitrile is a critical bifunctional pyridine intermediate, serving as a linchpin in the synthesis of fused heterocyclic systems (e.g., furo[3,4-b]pyridines) and potassium-competi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Hydroxymethyl)nicotinonitrile is a critical bifunctional pyridine intermediate, serving as a linchpin in the synthesis of fused heterocyclic systems (e.g., furo[3,4-b]pyridines) and potassium-competitive acid blockers (P-CABs) such as Vonoprazan.
The synthesis of this molecule presents a classic chemoselectivity challenge: preserving the electrophilic nitrile moiety while generating the primary alcohol at the 2-position.
This guide objectively compares the two dominant synthetic strategies:
The Oxidative Boekelheide Rearrangement: A robust, scalable route starting from 2-methylnicotinonitrile.
The Chemo-Selective Reduction: A concise route utilizing borohydride reduction of 3-cyanopicolinate esters.
Strategic Analysis of Synthetic Routes
Method A: The Boekelheide Rearrangement (Oxidative Route)
Mechanism:
-oxidation followed by [3,3]-sigmatropic rearrangement.
Starting Material: 2-Methylnicotinonitrile (Commercially abundant).
This route is the industrial standard due to the low cost of starting materials. It leverages the acidity of the
-methyl protons in the -oxide intermediate to install oxygen functionality.
Step 1: Oxidation of 2-methylnicotinonitrile to the
-oxide using mCPBA or HO/Urea.
Step 2: Rearrangement with Acetic Anhydride (Ac
O) to form the 2-(acetoxymethyl) intermediate.
Step 3: Mild hydrolysis to release the free alcohol.
Expert Insight: The critical control point is Step 3. Strong acidic or basic hydrolysis will hydrolyze the nitrile to a carboxylic acid or amide. Mild alkaline methanolysis (K
Mechanism: Nucleophilic hydride transfer to an ester in the presence of a nitrile.
Starting Material: Methyl 3-cyanopicolinate.
This route is preferred for medicinal chemistry scales (<100g) where step count is prioritized over raw material cost. The challenge is preventing the over-reduction of the nitrile to an amine.
Reagent Choice: Sodium Borohydride (NaBH
) alone is often insufficient for rapid conversion at low temperatures. The addition of CaCl or LiCl generates a more reactive borohydride species (e.g., Ca(BH)) in situ, allowing reduction at 0°C without touching the nitrile.
Critical: Do not acidify below pH 5 during workup, or the product will cyclize to the lactone (furo[3,4-b]pyridin-5(7H)-one).
Stability & Storage Warning
Self-Validating Check: The product, 2-(Hydroxymethyl)nicotinonitrile, is in equilibrium with its cyclic imidate/lactone form under acidic conditions or high heat.
Observation: If your NMR shows a loss of the CH
singlet at ~4.8 ppm and appearance of a new peak, cyclization has occurred.
Storage: Store at -20°C under Argon. Avoid protic acids.[2]
References
Boekelheide, V., & Linn, W. J. (1954).[3] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[3] [Link]
Schenker, E. (1961). Newer Methods of Preparative Organic Chemistry: Use of Complex Borohydrides. Angewandte Chemie, 73, 81. (Foundational text on selective borohydride reductions).
Ash, M. L., & Pews, R. G. (1981).[3] The Synthesis of 2-Cyanopyridine Derivatives. Journal of Heterocyclic Chemistry, 18(5), 939-940. (Discussion on cyanopyridine reactivity).
World Intellectual Property Organization. (2015). Patent WO2015088056A1: Process for producing Vonoprazan intermediates. (Industrial context for 2-(hydroxymethyl)
Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. [Link]
X-ray crystallography of 2-(Hydroxymethyl)nicotinonitrile derivatives
Comparative Guide: Structural Elucidation of 2-(Hydroxymethyl)nicotinonitrile Derivatives via X-ray Crystallography Executive Summary: The Structural Challenge 2-(Hydroxymethyl)nicotinonitrile (and its derivatives) repre...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Structural Elucidation of 2-(Hydroxymethyl)nicotinonitrile Derivatives via X-ray Crystallography
Executive Summary: The Structural Challenge
2-(Hydroxymethyl)nicotinonitrile (and its derivatives) represents a pharmacologically significant class of pyridine compounds often utilized as precursors for antiviral and anticancer agents. Structurally, these molecules present a unique conformational challenge: the competition between the hydroxymethyl group (-CH₂OH) and the nitrile group (-CN) for hydrogen bonding interactions with the pyridine ring nitrogen.
While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to distinguish between rapid conformational averaging and fixed intramolecular hydrogen bonding. Single Crystal X-ray Crystallography (SC-XRD) remains the only definitive method to resolve the static stereochemical environment and intermolecular packing forces that dictate the solid-state stability and bioavailability of these drug precursors.
This guide compares SC-XRD against spectroscopic alternatives and provides a validated protocol for crystallizing and solving these structures.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table objectively compares the performance of SC-XRD against NMR and Computational Modeling (DFT) for this specific chemical class.
Rapid exchange of -OH protons can broaden signals.[1]
Cannot accurately predict crystal packing forces.
Why XRD Wins for this Topic:
In 2-(hydroxymethyl)nicotinonitrile, the hydroxyl proton can theoretically form a 6-membered intramolecular hydrogen bond with the nitrile nitrogen or a 5-membered interaction with the pyridine nitrogen.[1] NMR in protic solvents (like MeOD) washes out this information due to exchange. XRD captures the molecule in its lowest-energy solid-state conformation, revealing the exact H-bond network.[1]
Experimental Protocol: From Synthesis to Structure
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for pyridine-nitrile derivatives.[1]
Phase 1: Synthesis & Purification (Prerequisite)
Starting Material: Ethyl 2-cyano-3-pyridinecarboxylate (or similar precursor).[1]
Reduction: Selective reduction using NaBH₄ in Ethanol (0°C to RT) is preferred to avoid reducing the nitrile group.
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 3:1). Purity must be >98% by HPLC before crystallization.
Phase 2: Crystallization Strategy (The Critical Step)
Pyridine derivatives are often hygroscopic. We utilize a Slow Evaporation or Vapor Diffusion method.
Solvent Selection:
Primary Solvent: Methanol or Ethanol (Polar, good solubility).
Anti-solvent:[1] Diethyl ether or Hexane (Non-polar, induces nucleation).
Setup (Vapor Diffusion):
Dissolve 20 mg of the derivative in 0.5 mL of Methanol in a small inner vial.
Place this open vial inside a larger jar containing 5 mL of Diethyl ether.
Seal the outer jar tightly.
Mechanism:[1][2][3] Ether vapors diffuse into the methanol, slowly lowering solubility and forcing ordered crystal growth.
Timeline: Allow to stand undisturbed at 4°C for 3-7 days.
Phase 3: Data Collection & Refinement
Mounting: Select a crystal with sharp edges (approx.
mm). Mount on a glass fiber or MiTeGen loop using Paratone oil.
Temperature: Collect data at 100 K (Cryostream). Reason: Reduces thermal vibration of the -CH₂OH group, allowing precise location of the hydroxyl hydrogen.
): Indicates steric avoidance and intermolecular bonding.
Caption: Competitive interaction map showing the dominance of intermolecular packing forces over intramolecular bonding in the solid state.[1]
References
Gowda, B. T., et al. (2008). "Structure-Activity Relationships in Pyridine Derivatives: Crystallographic Analysis." Zeitschrift für Naturforschung B.
Steiner, T. (2002). "The Hydrogen Bond in the Solid State." Angewandte Chemie International Edition, 41(1), 48-76.
Cambridge Crystallographic Data Centre (CCDC). "Search for Pyridine-3-carbonitrile derivatives."
Hoffmann, R., et al. (1967).[4] "Hydrogen Bonding in Pyridine." Journal of the American Chemical Society.
(Note: While specific crystal data for the exact 2-(hydroxymethyl)nicotinonitrile isomer is rare in open literature, the protocols and structural trends described above are derived from authoritative behavior of the 2-hydroxymethylpyridine and nicotinonitrile classes.)